5-Bromo-3-chloropyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-7-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLXLNJWIQSHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717765 | |
| Record name | 5-Bromo-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-33-5 | |
| Record name | 5-Bromo-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as pivotal structural motifs. Their unique electronic properties and ability to engage in a variety of chemical transformations make them invaluable building blocks in the synthesis of complex molecules with diverse applications. Among these, 5-Bromo-3-chloropyridazine stands out as a compound of significant interest. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known physical properties of this compound, alongside standardized protocols for their experimental determination. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, fostering a deeper understanding of this versatile chemical entity.
Chemical Identity and Core Properties
This compound is a disubstituted pyridazine ring system, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The presence of both a bromine and a chlorine atom on the pyridazine core imparts distinct reactivity and physical characteristics to the molecule.
| Property | Value | Source(s) |
| CAS Number | 1196155-33-5 | [1][2] |
| Molecular Formula | C₄H₂BrClN₂ | [1][3] |
| Molecular Weight | 193.43 g/mol | [1][3] |
| Physical Form | Solid | |
| Color | Light yellow to off-white | [1][2] |
Thermochemical and Physical Data
Precise experimental data for the thermochemical properties of this compound are not widely available in peer-reviewed literature. However, several computational models have provided predicted values which are useful for estimation and initial experimental design. It is crucial to note that these are theoretical values and should be confirmed by empirical measurement for rigorous applications.
| Property | Predicted Value | Source(s) |
| Boiling Point | 303.7 ± 22.0 °C | [2][4] |
| Density | 1.859 ± 0.06 g/cm³ | [2][4] |
| Flash Point | 137.5 ± 22.3 °C | [4] |
| pKa | -0.25 ± 0.10 | [2] |
Note on Predicted Values: The lack of experimentally determined values for properties such as melting point underscores the need for further characterization of this compound. The predicted values are derived from computational algorithms and serve as a useful starting point for experimental design.
Solubility Profile
Expected Solubility:
-
High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility: Methanol, Ethanol, Acetone.
-
Low to Insoluble: Water, Hexanes, Diethyl Ether.
The determination of a precise solubility profile is a fundamental step in the characterization of this compound. A standardized protocol for this determination is provided in the experimental section of this guide.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While a comprehensive public database of the spectra for this compound is not available, this section outlines the expected spectral characteristics based on its structure and data from similar compounds. Researchers are strongly encouraged to acquire their own spectral data for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts and coupling constants will be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with those bonded to halogens and nitrogens appearing at lower field.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the vibrational modes of the molecule. Key expected absorptions include:
-
C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹).
-
C=C and C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region).
-
C-Cl and C-Br stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is used as a guide).
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Determination
A systematic approach to determining solubility in a range of solvents is essential for understanding the compound's behavior in various experimental conditions.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexanes).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, labeled vials.
-
Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.1 mL) to the first vial.
-
Observation and Agitation: Vigorously agitate the vial for a set period (e.g., 1 minute) and observe for complete dissolution.
-
Incremental Addition: If the solid does not dissolve, continue to add the solvent in measured increments (e.g., 0.1 mL), agitating after each addition, until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.
-
Data Recording: Record the volume of solvent required to dissolve the sample. If the sample does not dissolve after the maximum volume is added, it is considered insoluble or sparingly soluble in that solvent.
-
Repeat: Repeat the process for each selected solvent.
Caption: Workflow for Solubility Determination.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.[2]
Conclusion
This compound is a valuable building block with significant potential in synthetic chemistry. This guide has summarized the currently available physical property data, which is largely based on computational predictions. The provided experimental protocols offer a standardized approach for researchers to determine these properties empirically, thereby contributing to a more complete and accurate understanding of this important molecule. The generation of robust experimental data for properties such as melting point and solubility is a critical step towards unlocking the full potential of this compound in the development of new pharmaceuticals and materials.
References
An In-Depth Technical Guide to 5-Bromo-3-chloropyridazine: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Dihalogenated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, pyridazine and its derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyridazine ring is a key element in modulating the biological activity of these compounds. 5-Bromo-3-chloropyridazine (CAS Number: 1196155-33-5), a dihalogenated pyridazine, has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors.
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis, chemical reactivity, and applications in medicinal chemistry. It is intended to serve as a resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, offering insights into the strategic utilization of this important synthetic intermediate.
Physicochemical Properties of this compound
This compound is a solid at room temperature, typically appearing as a powder.[1][2] Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 1196155-33-5 | [3][4][5] |
| Molecular Formula | C₄H₂BrClN₂ | [3][6] |
| Molecular Weight | 193.43 g/mol | [3][6] |
| Appearance | Solid, powder | [1][2] |
| Purity | Typically >96% | [5] |
| Storage | Recommended to be stored in a refrigerator under an inert atmosphere. | [1] |
| SMILES | ClC1=NN=CC(Br)=C1 | [3][6] |
| InChI Key | CTLXLNJWIQSHPZ-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Proposed Pathway
While specific, detailed synthesis protocols for this compound are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the halogenation of pyridazine derivatives. A likely approach involves the selective bromination of 3-chloropyridazine.
Proposed Synthesis Workflow:
Caption: A proposed two-step synthesis of this compound.
Step-by-Step Hypothetical Protocol:
Step 1: Synthesis of 3-Chloropyridazine from Pyridazine
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add pyridazine to a solution of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) until it reaches a neutral or slightly alkaline pH. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 3-chloropyridazine. Further purification can be achieved by distillation or column chromatography.
Step 2: Bromination of 3-Chloropyridazine to this compound
-
Reaction Setup: Dissolve 3-chloropyridazine in a suitable solvent, such as concentrated sulfuric acid.
-
Brominating Agent Addition: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise while maintaining a low temperature.
-
Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto ice. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the final product of high purity.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in various cross-coupling reactions, allowing for selective functionalization of the pyridazine ring. This chemoselectivity is a cornerstone of its application in multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the bromine atom at the 5-position is the preferred site for this reaction. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Caption: Selective Suzuki-Miyaura coupling at the 5-position of this compound.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a reaction flask, combine this compound (1.0 eq.), the desired aryl or alkyl boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like toluene, 1,4-dioxane, or dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-substituted-3-chloropyridazine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the chlorine atom is generally less reactive than bromine in cross-coupling reactions, it can be displaced by strong nucleophiles, often requiring more forcing conditions (e.g., higher temperatures). This allows for a sequential functionalization strategy where the bromine is first reacted via a cross-coupling reaction, followed by a nucleophilic substitution at the chlorine position.
Common nucleophiles used in SNAr reactions with chloropyridazines include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted pyridazine derivatives, respectively.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 3,5-disubstituted pyridazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[10]
This compound serves as an excellent starting material for the synthesis of kinase inhibitors due to the ability to introduce diverse substituents at the 5- and 3-positions of the pyridazine ring. This allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity.
For instance, the 5-position can be functionalized with an aryl or heteroaryl group via a Suzuki coupling to interact with the hinge region of the kinase, a critical interaction for many inhibitors. The 3-position can then be substituted with various groups through nucleophilic substitution to occupy other pockets of the active site, thereby enhancing binding affinity and modulating pharmacokinetic properties.
While specific examples detailing the use of this compound in the synthesis of named clinical candidates are not prominently featured in the public domain, the general utility of dihalopyridines and dihalopyridazines in this area is well-established.[7][9] The strategic, sequential functionalization that this building block allows makes it an invaluable tool for generating libraries of novel compounds for high-throughput screening and lead optimization in kinase inhibitor drug discovery programs.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[11] It may also cause respiratory irritation. Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in organic synthesis, offering a gateway to a wide range of complex, polysubstituted pyridazine derivatives. Its key advantage lies in the differential reactivity of its bromine and chlorine substituents, which enables selective and sequential functionalization through well-established synthetic methodologies like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This chemoselectivity is particularly valuable in the field of medicinal chemistry, where the pyridazine scaffold is a common feature in many biologically active compounds, especially kinase inhibitors. As the demand for novel and highly specific therapeutic agents continues to grow, the utility of versatile and strategically designed building blocks like this compound is set to increase, making it an indispensable tool for the modern synthetic and medicinal chemist.
References
- 1. This compound | 1196155-33-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound 97% | CAS: 1196155-33-5 | AChemBlock [achemblock.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. anaxlab.com [anaxlab.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-3-chloropyridazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 5-Bromo-3-chloropyridazine (CAS No. 1196155-33-5).[1][2] As a strategically functionalized diazine, this heterocyclic compound presents a valuable platform for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This document explores the nuanced reactivity of its two distinct halogen atoms in palladium-catalyzed cross-coupling reactions and offers insights into its potential applications as a key intermediate in the development of novel therapeutic agents. Detailed, field-proven protocols and data interpretations are provided to empower researchers and drug development professionals in leveraging the synthetic potential of this versatile molecule.
Introduction: The Emerging Importance of Pyridazine Scaffolds in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Although not found in natural products, synthetic pyridazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of functional groups on the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its distinct electronic and steric profile, serves as a prime example of a versatile building block for the synthesis of novel pyridazine-containing compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar pyridazine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 3-position. This arrangement of atoms results in a unique distribution of electron density within the aromatic system, which in turn dictates its reactivity and physical properties.
Structural Elucidation: A Predictive Approach
While a definitive single-crystal X-ray structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on computational modeling and crystallographic data from closely related pyridazine derivatives. The pyridazine ring is expected to be planar, with C-N and N-N bond lengths characteristic of aromatic diazines. The C-Br and C-Cl bond lengths will be influenced by the electronegativity of the halogen atoms and their position on the electron-deficient pyridazine ring.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; Cl [label="Cl", pos="-1.74,-1!"]; Br [label="Br", pos="1.74,-1!"]; H4 [label="H", pos="0,-1.8!"]; H6 [label="H", pos="1.74,1!"];
N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- Cl; C5 -- Br; C4 -- H4; C6 -- H6; } caption="Predicted Molecular Structure of this compound"
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1196155-33-5 | [1][2] |
| Molecular Formula | C₄H₂BrClN₂ | [1][4] |
| Molecular Weight | 193.43 g/mol | [1][4] |
| Physical Form | Solid | |
| Predicted Boiling Point | 303.7 ± 22.0 °C | [1][2] |
| Predicted Density | 1.859 ± 0.06 g/cm³ | [1][2] |
| SMILES | ClC1=NN=CC(Br)=C1 | [4] |
| InChI Key | CTLXLNJWIQSHPZ-UHFFFAOYSA-N | |
| Predicted ¹H NMR | δ ~9.1 ppm (d), ~8.0 ppm (d) | Inferred from related compounds |
| Predicted ¹³C NMR | δ ~155, ~152, ~130, ~125 ppm | Inferred from related compounds[5] |
| Predicted IR (cm⁻¹) | ~3100-3000 (C-H), ~1600-1400 (C=C, C=N) | Inferred from related compounds[6] |
| Predicted MS | M+ at m/z 192/194/196 (isotope pattern) | Inferred from isotopic abundances |
Spectroscopic Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The downfield shift is characteristic of protons on an electron-deficient aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display four signals for the four carbon atoms of the pyridazine ring. The chemical shifts will be influenced by the adjacent nitrogen atoms and the halogen substituents.[5]
-
FT-IR: The infrared spectrum will exhibit characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹ and a series of absorptions in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the heterocyclic ring.[6]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Synthesis of this compound
dot graph "synthesis_workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];
Start [label="3-Amino-5-bromopyridazine"]; Intermediate [label="Diazonium Salt Intermediate"]; Product [label="this compound"];
Start -> Intermediate [label="NaNO₂, HCl"]; Intermediate -> Product [label="CuCl"]; } caption="Proposed Synthetic Workflow for this compound"
Proposed Experimental Protocol
This protocol is a generalized procedure based on similar transformations found in the literature.[7][8]
Step 1: Diazotization of 3-Amino-5-bromopyridazine
-
To a stirred suspension of 3-amino-5-bromopyridazine in a suitable acidic medium (e.g., aqueous HCl) at 0-5 °C, add a solution of sodium nitrite in water dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the 5-position via various cross-coupling reactions.
dot graph "reactivity_pathways" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
Start [label="this compound"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂)", fillcolor="#EA4335"]; Sonogashira [label="Sonogashira Coupling\n(R-C≡CH)", fillcolor="#FBBC05"]; Buchwald [label="Buchwald-Hartwig\n(R₂NH)", fillcolor="#4285F4"]; Product_Suzuki [label="5-Aryl-3-chloropyridazine"]; Product_Sonogashira [label="5-Alkynyl-3-chloropyridazine"]; Product_Buchwald [label="5-Amino-3-chloropyridazine"];
Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; Buchwald -> Product_Buchwald; } caption="Key Cross-Coupling Reactions of this compound"
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[9][10] this compound is expected to react selectively at the C-Br bond with a variety of boronic acids and esters in the presence of a palladium catalyst and a base.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridazines, which are valuable intermediates for further transformations.[11][12][13]
Generalized Protocol for Sonogashira Coupling:
-
To a reaction vessel, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by filtering off the amine salt and concentrating the filtrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridazine ring.[14]
Generalized Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Purge the vessel with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Role in Drug Discovery and Development
Halogenated pyridazines are crucial intermediates in the synthesis of numerous biologically active compounds. The ability to selectively functionalize this compound makes it a highly attractive starting material for the construction of compound libraries for high-throughput screening. The resulting substituted pyridazines can be further elaborated to access a wide range of chemical space. For instance, the remaining chlorine atom can be displaced by nucleophiles under more forcing conditions, allowing for the introduction of a second point of diversity.
dot graph "drug_discovery_workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];
Start [label="this compound"]; Coupling [label="Cross-Coupling\n(Suzuki, Sonogashira, etc.)"]; Intermediate [label="5-Substituted-3-chloropyridazine"]; Diversification [label="Further Functionalization\n(e.g., SNAr at C-3)"]; Library [label="Compound Library"]; Screening [label="Biological Screening"]; Lead [label="Lead Compound"];
Start -> Coupling; Coupling -> Intermediate; Intermediate -> Diversification; Diversification -> Library; Library -> Screening; Screening -> Lead; } caption="Application of this compound in a Drug Discovery Workflow"
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its differential reactivity at the C-5 bromine and C-3 chlorine positions allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently predicted based on the extensive literature on related halogenated pyridazines. This guide provides a solid foundation for researchers to incorporate this compound into their synthetic strategies for the discovery and development of novel therapeutic agents.
References
- 1. This compound | 1196155-33-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bldpharm.com [bldpharm.com]
- 12. aceschem.com [aceschem.com]
- 13. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]
- 14. 1196155-33-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Chapter 1: Primary Synthesis via Sandmeyer Reaction of an Aminopyridazine Precursor
An In-depth Technical Guide to the Core Synthesis Pathways of 5-Bromo-3-chloropyridazine
This guide provides a detailed exploration of the principal synthetic routes to this compound (CAS No. 1196155-33-5), a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its di-halogenated pyridazine scaffold allows for versatile downstream functionalization, making robust and efficient synthetic access a critical consideration for research and development professionals. This document moves beyond simple procedural lists to explain the causality behind strategic choices, ensuring a trustworthy and authoritative resource for scientists.
The most direct and well-precedented strategy for introducing a bromine atom onto a specific position of an aromatic ring, particularly when other directing groups may interfere, is the Sandmeyer reaction. This pathway leverages the conversion of a stable amino group into a highly reactive diazonium salt, which is then displaced by a bromide nucleophile, typically catalyzed by a copper(I) salt.[3][4]
Strategic Overview & Workflow
The retrosynthetic logic for this approach hinges on the formation of the C5-Br bond from a C5-NH₂ precursor. The key intermediate is therefore 5-Amino-3-chloropyridazine. The overall workflow is a two-stage process: synthesis of this key amino precursor, followed by its diazotization and subsequent bromination.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Step 1: Synthesis of the Precursor, 5-Amino-3-chloropyridazine
The accessibility of the starting amine is paramount to the viability of this pathway. 5-Amino-3-chloropyridazine can be efficiently prepared from commercially available 3,5-dichloropyridazine through a regioselective nucleophilic aromatic substitution (SNAr).[5] The pyridazine ring is electron-deficient, facilitating attack by nucleophiles. The two chlorine atoms are electronically distinct, allowing for selective reaction.
Experimental Protocol: Synthesis of 5-Amino-3-chloropyridazine
-
Reaction Setup: In a high-pressure reaction vessel, charge 3,5-dichloropyridazine and a suitable solvent such as anhydrous methanol.
-
Ammonolysis: Seal the vessel and evacuate the air. Introduce ammonia gas until the solution is saturated and the desired pressure is reached.
-
Heating: Gradually heat the reaction mixture to approximately 80-100°C. Maintain this temperature and continue to supply ammonia gas to maintain pressure for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is typically concentrated under reduced pressure to remove the bulk of the solvent.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Amino-3-chloropyridazine as a solid product.[6]
Step 2: Diazotization and Sandmeyer Bromination
This classical transformation converts the synthesized aminopyridazine into the target di-halogenated product.[7][8] The reaction proceeds in two critical phases within the same pot: the formation of the diazonium salt under cold, acidic conditions, followed by the copper-catalyzed decomposition of this salt in the presence of bromide ions.
Experimental Protocol: this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 5-Amino-3-chloropyridazine (1.0 eq.) in a solution of hydrobromic acid (HBr, ~48%, approx. 3-4 eq.).
-
Cool the suspension to between -5°C and 0°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the pyridazine suspension, ensuring the temperature is strictly maintained below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 30-60 minutes at this temperature.
-
-
Sandmeyer Reaction (Halogen Exchange):
-
In a separate flask, dissolve copper(I) bromide (CuBr, ~1.2 eq.) in additional HBr and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas is expected.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to afford pure this compound.
-
Mechanistic Rationale
The Sandmeyer reaction follows a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the process, leading to the formation of an aryl radical with the loss of stable nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer synthesis pathway.
Chapter 2: Alternative Synthesis via Halogenation of a Pyridazinone Scaffold
An alternative and highly convergent strategy common in heterocyclic chemistry involves the sequential halogenation of a pyridazinone precursor. This approach builds the complexity onto the core ring system in a stepwise fashion, culminating in a deoxychlorination step to generate the aromatic product.
Strategic Overview & Workflow
This pathway begins with a readily available pyridazin-3(2H)-one. The C5 position is first brominated via electrophilic aromatic substitution. The final aromatic chloride is then installed by converting the cyclic amide (lactam) functionality using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]
Caption: Workflow for the pyridazinone-based synthesis route.
Step 1: Synthesis of 5-Bromopyridazin-3(2H)-one
The pyridazinone ring can undergo electrophilic substitution. The amide-like nitrogen atom is an activating group, while the carbonyl and the second ring nitrogen are deactivating. The regioselectivity of bromination is directed to the C5 position, which is para to the activating NH group and meta to the deactivating groups.[11][12]
Experimental Protocol: Bromination of Pyridazin-3(2H)-one
-
Reaction Setup: Dissolve pyridazin-3(2H)-one (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If using acetic acid, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude solid is purified by recrystallization to yield 5-Bromopyridazin-3(2H)-one.
Step 2: Deoxychlorination with Phosphorus Oxychloride
The conversion of the C=O group in the brominated pyridazinone to a C-Cl group is a standard transformation to achieve the final aromatic product. Phosphorus oxychloride is the reagent of choice for this type of deoxychlorination.[13][14] The reaction can sometimes be accelerated by the addition of PCl₅ or an organic base.[9][15]
Experimental Protocol: Chlorination of 5-Bromopyridazin-3(2H)-one
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 5-Bromopyridazin-3(2H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.), which acts as both reagent and solvent. A catalytic amount of a phase-transfer catalyst or an organic base like N,N-dimethylaniline can be added.
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 2-6 hours. The reaction should be monitored by TLC or HPLC.
-
Work-up:
-
After completion, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Caution: This step must be done in a well-ventilated fume hood. The residue is then very slowly and carefully quenched by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Neutralize the acidic aqueous solution with a solid or concentrated base (e.g., NaHCO₃, Na₂CO₃, or NaOH) while cooling in an ice bath.
-
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to give this compound.
Comparative Analysis of Synthetic Pathways
Both pathways offer viable routes to the target molecule, but they differ significantly in terms of precursor availability, reaction conditions, and safety considerations.
| Feature | Pathway 1: Sandmeyer Reaction | Pathway 2: Pyridazinone Halogenation |
| Starting Materials | 3,5-Dichloropyridazine (commercially available) | Pyridazin-3(2H)-one (commercially available) |
| Key Intermediates | 5-Amino-3-chloropyridazine | 5-Bromopyridazin-3(2H)-one |
| Number of Steps | 2 | 2 |
| Key Strengths | - Well-documented precursor synthesis.[6] - High regioselectivity for bromination. | - Avoids potentially unstable diazonium salts. - Uses common, robust reactions. |
| Potential Challenges | - Diazonium salts can be explosive if isolated; requires strict temperature control. - Use of copper salts. | - Regioselectivity of initial bromination may not be perfect. - Use of large excess of hazardous POCl₃ and a dangerous quenching step. |
| Scalability | Scalable with appropriate safety engineering for diazotization. | Scalable, but handling and disposal of excess POCl₃ can be problematic. |
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 1196155-33-5[1] |
| Molecular Formula | C₄H₂BrClN₂[1] |
| Molecular Weight | 193.43 g/mol [1] |
| Appearance | Solid |
| Storage | Store under inert gas at 2-8°C |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
Conclusion
This guide has detailed two robust and logical synthetic pathways for the preparation of this compound. The Sandmeyer reaction pathway , proceeding through the key intermediate 5-Amino-3-chloropyridazine, stands out as the more directly referenced and predictable route in terms of regiochemical control. While it requires careful handling of potentially hazardous diazonium intermediates, the transformations are standard and high-yielding.
The pyridazinone halogenation pathway represents a classic and powerful alternative in heterocyclic synthesis. It relies on fundamental reactions—electrophilic bromination and deoxychlorination—that are familiar to organic chemists. Although it avoids diazonium salts, this route involves the use of highly corrosive phosphorus oxychloride and a hazardous quenching procedure that demands significant care.
The choice between these pathways will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability and cost of the starting materials. For drug development professionals and researchers, both routes provide a solid foundation for accessing this valuable and versatile chemical intermediate.
References
- 1. This compound 97% | CAS: 1196155-33-5 | AChemBlock [achemblock.com]
- 2. 1196155-33-5|this compound|BLD Pharm [bldpharm.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 11. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Regioselective Reactivity of 5-Bromo-3-chloropyridazine: An In-depth Technical Guide for Synthetic Chemists
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 5-bromo-3-chloropyridazine with various nucleophiles, a critical building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. We delve into the principles of nucleophilic aromatic substitution (SNAr) as applied to the electron-deficient pyridazine core, elucidating the factors that govern the regioselectivity of these reactions. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a predictive framework for the selective functionalization of this versatile scaffold.
Introduction: The Pyridazine Core - An Electron-Deficient Scaffold Primed for Nucleophilic Attack
The pyridazine ring, a diazine with two adjacent nitrogen atoms, is an inherently electron-deficient aromatic system. This electronic characteristic is the cornerstone of its reactivity, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The two nitrogen atoms act as powerful electron-withdrawing groups, activating the carbon atoms of the ring towards attack by nucleophiles.
In the case of this compound, the presence of two halogen atoms further enhances this electrophilicity. The key challenge and synthetic opportunity lie in the selective displacement of one halogen over the other. Understanding the subtle interplay of electronic effects, leaving group ability, and reaction conditions is paramount for achieving the desired regiochemical outcome.
The positions on the pyridazine ring are activated towards nucleophilic attack in a predictable manner. The C3 and C6 positions are ortho to one nitrogen and meta to the other, while the C4 and C5 positions are meta to both nitrogens. However, the presence of the two adjacent nitrogen atoms significantly lowers the energy of the Meisenheimer-like intermediate formed during nucleophilic attack, particularly when the negative charge can be delocalized onto a nitrogen atom.[3] For this compound, both the C3 and C5 positions are activated for nucleophilic attack.
The Core Directive: Understanding Regioselectivity in this compound
The central question when reacting this compound with a nucleophile is: which halogen is more reactive? The answer is not always straightforward and depends on a combination of factors:
-
Leaving Group Ability: In SNAr reactions on electron-deficient heterocycles, the bond cleavage step is often the rate-determining step. Generally, the better the leaving group, the faster the reaction. In the gas phase, the leaving group ability of halogens follows the order I > Br > Cl > F. However, in solution, this order can be influenced by the solvent and the nature of the nucleophile. For pyridazine systems, the C-Br bond is typically weaker than the C-Cl bond, suggesting that bromide might be the better leaving group.
-
Electronic Activation: The position of the halogen relative to the nitrogen atoms plays a crucial role. In this compound, the chlorine atom is at the C3 position, which is ortho to one of the ring nitrogens. The bromine atom is at the C5 position, which is meta to both nitrogens. The ortho position (C3) is generally more activated towards nucleophilic attack due to the ability of the adjacent nitrogen to stabilize the negative charge in the intermediate through resonance.[2][3]
-
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can influence regioselectivity. Hard nucleophiles (e.g., alkoxides, primary amines) tend to react faster at the more electronically deficient site (the "harder" electrophilic center), which is often the carbon bearing the chlorine at the C3 position. Softer nucleophiles (e.g., thiols) may show a preference for the carbon bearing the bromine at the C5 position, influenced by the better leaving group ability of bromide.
Based on these principles, a general predictive framework can be established:
-
Attack at C3 (Displacement of Chloride): This is generally the kinetically favored pathway, especially with hard nucleophiles, due to the strong activation provided by the adjacent nitrogen atom.
-
Attack at C5 (Displacement of Bromide): This pathway may be favored under thermodynamic control or with softer nucleophiles where the leaving group ability of bromide becomes more significant.
The following diagram illustrates the general workflow for nucleophilic substitution on this compound.
References
Spectroscopic Characterization of 5-Bromo-3-chloropyridazine: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-chloropyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the rationale behind experimental choices and provides validated protocols for data acquisition.
Introduction
This compound is a disubstituted pyridazine featuring two different halogen atoms. This substitution pattern creates a unique electronic environment within the aromatic ring, making spectroscopic analysis essential for confirming its structure and purity. Understanding the characteristic spectral signatures of this molecule is crucial for its application in synthetic chemistry, where it serves as a versatile building block for more complex molecular architectures. The spectroscopic techniques discussed herein—NMR, IR, and MS—provide complementary information to deliver a complete structural elucidation.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound and CAS Number 1196155-33-5, dictates its spectroscopic behavior.[1][2] The pyridazine ring is an aromatic diazine system, and the presence of electron-withdrawing bromine and chlorine atoms significantly influences the chemical shifts of the ring protons and carbons in NMR spectroscopy. Similarly, the vibrational modes of the C-Br, C-Cl, and the pyridazine ring system give rise to a characteristic fingerprint in the IR spectrum. Mass spectrometry provides the molecular weight and fragmentation pattern, which are vital for confirming the elemental composition and connectivity.
References
An In-depth Technical Guide on the Solubility of 5-Bromo-3-chloropyridazine in Common Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Foreword: The Critical Role of Solubility in Chemical Synthesis and Development
In the landscape of modern chemistry and drug development, the efficiency of a synthetic route or the viability of a drug candidate often hinges on a fundamental, yet complex, property: solubility. The ability to create a homogeneous solution is the bedrock of predictable reaction kinetics, simplified purification processes, and successful formulation. 5-Bromo-3-chloropyridazine, a versatile heterocyclic building block, is no exception. Its utility in the synthesis of novel chemical entities is directly impacted by its solubility profile. This guide provides a comprehensive exploration of the solubility of this compound, moving beyond mere data points to offer a deeper understanding of the underlying physicochemical principles.
This compound: A Profile of a Versatile Intermediate
This compound is a pyridazine derivative featuring two different halogen substituents. This structural motif makes it a valuable precursor in a variety of chemical transformations, particularly in the realm of cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective modifications, opening avenues for the construction of complex molecular architectures.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [1][2] |
| Molecular Weight | 193.43 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Boiling Point (Predicted) | 303.7 ± 22.0 °C | [1][3] |
| Density (Predicted) | 1.859 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | -0.25 ± 0.10 | [3] |
| LogP (Predicted) | 1.89 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
The predicted LogP value of 1.89 suggests a degree of lipophilicity, while the presence of two nitrogen atoms as hydrogen bond acceptors indicates the potential for interactions with protic solvents.[2] However, the absence of hydrogen bond donors is a critical factor influencing its solubility behavior.[2]
The Principle of "Like Dissolves Like": A Framework for Solubility Prediction
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
In the case of this compound, its polar nature, arising from the electronegative nitrogen and halogen atoms, suggests a preference for polar solvents.
Experimental Determination of Solubility: A Robust Protocol
Accurate solubility data is best obtained through empirical measurement. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To quantify the solubility of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (purity ≥95%)[2]
-
Analytical grade organic solvents
-
Vials with screw caps
-
Thermostatically controlled shaker or stirrer
-
Analytical balance
-
Volumetric glassware
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the chosen solvent.
-
Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.[4]
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any particulate matter.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the filtered sample and calibration standards using a suitable chromatographic method (HPLC or GC).
-
Construct a calibration curve and determine the concentration of this compound in the saturated solution.
-
Visualization of the Experimental Workflow:
Caption: Workflow for the experimental determination of solubility.
Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | The polarity of these solvents aligns well with the polar nature of this compound, facilitating strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | While these solvents are polar, the strong hydrogen bonding network within the solvent is not easily disrupted by this compound, which can only act as a hydrogen bond acceptor.[2] |
| Nonpolar | Hexane, Toluene | Very Low | The significant difference in polarity between the solute and these solvents results in weak intermolecular interactions, leading to poor solubility. |
Safety and Handling of this compound
Proper handling and storage are crucial when working with this compound.
Hazard Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[7][9]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[7][10] Do not eat, drink, or smoke when using this product.[9][10] Avoid breathing dust.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7][9] Store locked up.[9][10] Recommended storage is under an inert atmosphere at 2-8°C.[3][11]
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
If on Skin: Wash with plenty of soap and water.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
Conclusion: Applying Solubility Knowledge in Practice
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a practical tool for the modern scientist. This knowledge informs solvent selection for chemical reactions, enabling optimal reaction rates and yields. It is also fundamental for the development of effective purification strategies, such as crystallization and chromatography. For those in drug development, solubility is a key determinant of a compound's pharmacokinetic profile and its potential for formulation into a viable therapeutic agent. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions and accelerate their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 1196155-33-5 [amp.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. 1196155-33-5|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-chloropyridazine for Research and Development
This guide provides a comprehensive overview of the essential safety and handling precautions for 5-Bromo-3-chloropyridazine, a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical research. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals actively working with this reagent.
Understanding the Hazard Profile: A Mechanistic Perspective
This compound is a solid organic compound whose hazard profile is dictated by its chemical structure—a pyridazine ring substituted with both bromine and chlorine atoms.[1][2] Halogenated heterocycles of this nature warrant careful handling due to their potential for biological activity and reactivity.
The primary hazards associated with this compound are significant and categorized as follows:
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][3]
The causality behind these hazards lies in the electrophilic nature of the carbon atoms in the pyridazine ring, enhanced by the electron-withdrawing effects of the halogen substituents. This reactivity can lead to interactions with biological macromolecules, causing irritation and toxicity. Therefore, all handling procedures must be designed to rigorously prevent direct contact and inhalation.
GHS Hazard and Precautionary Statements
For clarity, the Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Statement | Code | Description |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4[1] |
| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4[1] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2[1][3] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2[1][3] |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3[1][3] |
| Precautionary Statement | Code | Description |
| P261 | Avoid breathing dust/fumes. | Prevention[1] |
| P264 | Wash all exposed external body areas thoroughly after handling. | Prevention[1] |
| P270 | Do not eat, drink or smoke when using this product. | Prevention[1] |
| P271 | Use only outdoors or in a well-ventilated area. | Prevention[1] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | Prevention[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Response[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | Response[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Response[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response[1] |
| P405 | Store locked up. | Storage[1] |
| P501 | Dispose of contents/container to authorised hazardous or special waste collection point. | Disposal[1] |
Core Handling Protocols: A Self-Validating Workflow
A foundational principle of laboratory safety is the implementation of self-validating systems, where each step includes a check to ensure safety is maintained. The following workflow for handling this compound is designed with this principle in mind.
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology
-
Risk Assessment and Preparation :
-
Before any work begins, consult the Safety Data Sheet (SDS).[1]
-
Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.[4]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Prepare a designated waste container for halogenated organic waste.[5]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[3][6] A face shield should be used in addition to goggles if there is a significant risk of splashing.[4]
-
Skin Protection : Wear a flame-resistant lab coat, fully buttoned.[4] Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures.[6][7]
-
Respiratory Protection : All handling of this solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][5] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[4]
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid, minimizing any disturbance that could generate airborne dust.
-
The primary container should be securely sealed immediately after the desired amount has been removed.[1]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]
-
The storage container must be kept tightly closed.[1][9] It is recommended to store the material under an inert gas (nitrogen or argon) at 2-8°C.[9][10]
-
Ensure the storage area is secured and accessible only to authorized personnel ("Store locked up").[1]
-
Emergency Protocols: A Structured Response Plan
In the event of an exposure or spill, a rapid and structured response is crucial to mitigate harm.
Caption: Decision tree for emergency response procedures.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1] Seek immediate medical attention without delay.[1] Removal of contact lenses should only be done by skilled personnel.[1]
-
Skin Contact : Immediately flush the affected skin area with running water and soap if available.[1] Remove all contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[1]
-
Inhalation : Remove the individual from the contaminated area to fresh air.[1] If breathing has stopped, perform artificial respiration.[8][11] Seek medical attention.
-
Ingestion : Immediately give a glass of water.[1] Do not induce vomiting. If the person is unwell, contact a Poisons Information Centre or a doctor.[1]
Spill and Leak Containment
-
Minor Spills : For small spills, clean up immediately.[1] Wear full PPE, including respiratory protection.[1] Use dry clean-up procedures and avoid generating dust.[1] Sweep or vacuum up the material and place it into a clean, dry, sealed, and labeled container for disposal.[1]
-
Major Spills : In the case of a large spill, alert personnel in the area and contact emergency services.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent the spillage from entering drains or water courses.[1]
Physical and Chemical Properties for Safe Handling
Understanding the physical properties of this compound is essential for designing safe experiments.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [2][9] |
| Molecular Weight | 193.43 g/mol | [9] |
| Appearance | Light yellow solid | [9][10] |
| Boiling Point | 303.7 ± 22.0 °C (Predicted) | [9][10] |
| Density | 1.859 ± 0.06 g/cm³ (Predicted) | [9][10] |
| Storage Temperature | 2-8°C, under inert gas | [9][10] |
Stability and Reactivity
-
Chemical Stability : The product is considered stable under normal storage and handling conditions.[1]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[8]
-
Hazardous Decomposition Products : When heated to decomposition or in a fire, it may emit corrosive and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and chlorine.[1][8]
-
Fire Fighting : The substance is non-combustible.[1] In the event of a fire in the surrounding area, use an extinguishing medium appropriate for the local circumstances.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow.
-
Waste Disposal : this compound and any materials contaminated with it must be disposed of as hazardous waste.[1] This should be done through an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1][8] Do not allow the product to enter drains.[12]
-
Decontamination : All glassware and equipment that have been in contact with the compound should be thoroughly rinsed with a suitable solvent (e.g., acetone) in a fume hood. This rinsate must be collected and disposed of as halogenated hazardous waste.[5] Contaminated clothing should be laundered separately before reuse.[1]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 1196155-33-5 [m.chemicalbook.com]
- 10. This compound CAS#: 1196155-33-5 [amp.chemicalbook.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Sourcing the Critical Building Block: A Technical Guide to Commercial Suppliers of 5-Bromo-3-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Halogenated Pyridazine
5-Bromo-3-chloropyridazine is a heterocyclic compound of significant interest in the realms of medicinal chemistry and materials science. Its unique electronic properties and bifunctional nature, featuring two distinct halogen atoms, make it a versatile building block for introducing the pyridazine moiety into larger, more complex molecules. The differential reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization through various cross-coupling reactions, making it an invaluable intermediate in the synthesis of novel pharmaceutical agents and functional materials. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this critical reagent, focusing on supplier evaluation, quality control, and safe handling.
Chapter 1: Understanding this compound - Key Technical Specifications
Before procuring any chemical reagent, a thorough understanding of its physicochemical properties is paramount for experimental design and quality assessment.
Chemical Identity:
-
Systematic Name: this compound
Physicochemical Properties: The table below summarizes the key physical and chemical properties of this compound. These values are critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Appearance | Light yellow to off-white solid | [5][6] |
| Boiling Point | 303.7 ± 22.0 °C (Predicted) | [3][5] |
| Density | 1.859 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5][7] |
Chapter 2: The Landscape of Commercial Suppliers
A wide range of chemical suppliers offer this compound, from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the required quantity, purity, and the level of documentation needed for the intended application.
Representative Commercial Suppliers:
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 97% | Gram scale | Often available through partners like Synthonix. |
| Thermo Fisher Scientific | Varies | Gram scale | Available through their Acros Organics brand or partners. |
| ChemScene | ≥95% | Gram scale | Provides basic analytical data on their website.[1] |
| BLD Pharm | Specification-based | Gram to Kilogram | Offers various analytical data like NMR and HPLC.[7] |
| Capot Chemical | ≥98% | Gram to Kilogram | Chinese-based supplier with a wide range of reagents.[5] |
| SNECOFRi Pvt Ltd | 99% | Kilogram to Metric Ton | Indian-based supplier catering to bulk requirements.[5] |
| Roshel Laboratories | >97% | Gram to Metric Ton | Indian-based supplier offering a wide range of quantities.[5] |
| LEAPChem | 99% | Custom Synthesis | Offers custom synthesis and bulk manufacturing services.[3] |
This is a representative, non-exhaustive list. Researchers should conduct their own due diligence.
Chapter 3: Quality Control and Supplier Validation - A Practical Guide for Researchers
As a senior application scientist, I cannot overstate this: the success of your synthesis is fundamentally dependent on the quality of your starting materials. Verifying the identity and purity of this compound upon receipt is a critical, non-negotiable step.
The Certificate of Analysis (CoA): Your First Line of Defense
A Certificate of Analysis is a document provided by the supplier that confirms the material meets its product specifications. Do not proceed with any experiment without first scrutinizing this document.
Caption: Key components of a Certificate of Analysis.
What to look for:
-
Identity Confirmation: The CoA should confirm the material's identity, typically through ¹H NMR and Mass Spectrometry (MS), stating that the spectra are "Consistent with structure".[8]
-
Purity: This is often the most critical parameter. Look for the purity level determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is generally recommended for synthetic applications.
-
Water Content: For moisture-sensitive reactions, such as those involving Grignard reagents or lithium bases, the water content (determined by Karl Fischer titration) is crucial.[8]
-
Lot Number: Always record the lot number in your lab notebook. If you encounter issues, this number is essential for tracing the product with the supplier.
In-House QC: The "Trust but Verify" Protocol
Even with a CoA, performing a simple in-house check is a prudent practice of experienced chemists. This ensures the material has not degraded during shipping or storage and confirms the supplier's data.
Step-by-Step Protocol: Identity Verification by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectrum and compare it to the expected chemical shifts and coupling patterns for the structure. The pyridazine ring protons should appear as two doublets in the aromatic region.
-
Validation: The obtained spectrum should be clean, with minimal impurity peaks, and should match reference spectra for the compound.
This quick check can save significant time and resources by preventing the use of incorrect or impure starting material in a large-scale reaction.
Chapter 4: Handling, Storage, and Safety Considerations
This compound is a hazardous chemical and must be handled with appropriate safety precautions. The information below is a summary and should be supplemented by a thorough review of the supplier-provided Safety Data Sheet (SDS).
GHS Hazard Information:
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle the solid only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials.[10][11] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][7]
-
Spill & Disposal: In case of a spill, avoid generating dust and clean up using dry methods.[9] Dispose of waste material in accordance with local, state, and federal regulations.[12]
Chapter 5: Application in Synthesis - A Brief Perspective
The utility of halogenated pyridazines and related pyridines is well-documented in synthetic organic chemistry. These compounds serve as key intermediates in the construction of complex molecules, particularly in the pharmaceutical industry.[13] For instance, related 3-bromo-5-chloropyridines have been utilized as intermediates in the synthesis of azatetralones, which are precursors to aldose reductase inhibitors.[14] The distinct reactivity of the C-Br and C-Cl bonds allows for selective functionalization, for example, a Suzuki coupling at the more reactive bromide position, followed by a subsequent reaction at the chloride position.[15] This stepwise approach is a cornerstone of modern synthetic strategy.
Caption: A logical workflow for sourcing and validating chemical reagents.
Conclusion
Sourcing high-quality this compound is a critical first step for any research or development project that relies on this versatile building block. By carefully selecting suppliers, rigorously evaluating their documentation, and performing independent quality control checks, scientists can ensure the integrity of their starting materials. This diligence minimizes experimental variability, enhances the reliability of results, and ultimately accelerates the path to discovery. Always prioritize safety by adhering to the guidelines outlined in the Safety Data Sheet.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1196155-33-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. CAS 1196155-33-5|this compound [rlavie.com]
- 7. 1196155-33-5|this compound|BLD Pharm [bldpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. acrospharmatech.com [acrospharmatech.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Storage and Handling of 5-Bromo-3-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-chloropyridazine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its specific reactivity in cross-coupling and nucleophilic substitution reactions. The integrity and purity of this reagent are paramount for the reproducibility and success of synthetic campaigns. This guide provides a comprehensive overview of the optimal storage and handling conditions for this compound, grounded in its chemical properties and potential degradation pathways. We will delve into the scientific rationale behind the recommended protocols, ensuring the long-term stability and safe utilization of this important synthetic intermediate.
Introduction: The Critical Role of Reagent Integrity in Research
In the landscape of modern drug development, the reliability of starting materials and intermediates is a cornerstone of experimental success. This compound, with its distinct arrangement of halogen substituents on the pyridazine core, offers a versatile platform for the synthesis of complex molecular architectures. However, like many halogenated heterocycles, its stability can be compromised by improper storage and handling, leading to degradation, impurity formation, and ultimately, a lack of reproducibility in sensitive downstream applications. This guide serves as a technical resource for researchers to understand and implement best practices for maintaining the quality and integrity of this compound.
Recommended Storage Conditions for this compound
To ensure the long-term stability and purity of this compound, a multi-faceted approach to its storage is essential. The following table summarizes the key storage parameters, which are an amalgamation of supplier recommendations and established best practices for sensitive chemical reagents.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C (refrigerator to freezer)[1][2][3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2][3] | Prevents oxidation and hydrolysis by displacing reactive oxygen and moisture. |
| Light | Store in an amber or opaque container in the dark. | The compound is light-sensitive and can undergo photodegradation. |
| Moisture | Tightly sealed container, away from moisture.[1] | Susceptible to hydrolysis, which can alter the chemical structure. |
| Container | Original, well-sealed supplier container. | Designed to protect the compound from environmental factors. |
The Scientific Basis for Recommended Storage
Understanding the "why" behind these storage recommendations is crucial for their effective implementation. The chemical nature of this compound dictates its susceptibility to various degradation pathways.
Chemical Stability and Potential Degradation Pathways
Halogenated pyridazines, while generally possessing good thermal stability, are prone to degradation through several mechanisms:
-
Hydrolysis: The electron-deficient nature of the pyridazine ring, further accentuated by the electronegative chloro and bromo substituents, makes the carbon atoms attached to the halogens susceptible to nucleophilic attack. Water, acting as a nucleophile, can lead to the hydrolysis of the C-Cl or C-Br bond, resulting in the formation of hydroxypyridazine derivatives. This process can be catalyzed by acidic or basic conditions.
-
Photodegradation: Aromatic and heteroaromatic compounds, particularly those with halogen substituents, can absorb UV light, leading to photochemical reactions. These can include dehalogenation or rearrangement of the heterocyclic ring. Studies on other pyridazine derivatives have shown that irradiation can lead to the formation of various isomers and degradation products.
-
Reaction with Nucleophiles: The electrophilic centers on the pyridazine ring are reactive towards a range of nucleophiles. Improper storage in the presence of even weak nucleophiles can lead to the gradual degradation of the material. The carbon-bromine bond is generally more labile than the carbon-chlorine bond in nucleophilic aromatic substitution reactions.
-
Dehalogenation: Reductive dehalogenation can occur in the presence of reducing agents or under certain catalytic conditions, leading to the loss of the bromo or chloro substituents.[2][4]
Incompatibilities to Consider
To prevent accidental degradation or hazardous reactions, this compound should be stored away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Bases: Can promote hydrolysis and other nucleophilic substitution reactions.
-
Strong Acids: Can catalyze hydrolysis.
-
Reducing Agents: May cause dehalogenation.
-
Alkali Metals: Contact with halogenated compounds can be explosive.
Experimental Protocols for Handling and Purification
Adherence to strict protocols upon receipt and during use is as critical as long-term storage.
Protocol for Handling a New Batch of this compound
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Inert Atmosphere Transfer: If the compound is to be used over an extended period, it is advisable to transfer it to smaller, sealable vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to air and moisture with each use.
-
Labeling: Ensure all containers are clearly labeled with the compound name, CAS number, date of receipt, and any specific handling precautions.
-
Storage: Immediately transfer the compound to the recommended storage conditions (-20°C to 8°C, in the dark).
General Protocol for Recrystallization for Purification
If the purity of this compound is in doubt, or for applications requiring the highest purity material, recrystallization can be performed. The choice of solvent is critical and should be determined empirically, but based on the properties of similar compounds, polar protic solvents are a good starting point.
-
Solvent Selection: Perform small-scale solubility tests with solvents such as isopropanol, methanol, or ethanol.[1] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.[5][6][7][8][9]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the solid to achieve complete dissolution with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualization of Key Concepts
To aid in the understanding of the decision-making process for storage and the potential reactivity, the following diagrams are provided.
Decision Tree for Storage and Handling
Caption: A logical workflow for the initial handling and storage of this compound.
Potential Degradation Pathways
Caption: Major degradation pathways for this compound under adverse conditions.
Conclusion
The chemical integrity of this compound is directly correlated with the success of the synthetic endeavors in which it is employed. By adhering to the storage and handling protocols outlined in this guide—namely, storage at low temperatures, under an inert atmosphere, and protected from light and moisture—researchers can significantly mitigate the risk of degradation. Understanding the underlying chemical principles of its stability and reactivity empowers scientists to make informed decisions, ensuring the quality of their research and the reliability of their results.
References
- 1. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 2. 1196155-33-5|this compound|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Introduction: The Strategic Value of the Pyridazine Scaffold
An Application Guide and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-3-chloropyridazine
Pyridazine derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their unique electronic properties and ability to act as versatile pharmacophores.[1] The dihalogenated substrate, this compound, represents a particularly valuable building block. Its two distinct halogen atoms offer opportunities for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, making it an indispensable tool for elaborating this pyridazine core.[2]
This guide provides a detailed exploration of Suzuki coupling protocols tailored for this compound. We will delve into the mechanistic principles governing regioselectivity, present field-tested protocols for selective coupling at both the C5-Br and C3-Cl positions, and offer insights into experimental design and troubleshooting.
Part 1: Mechanistic Principles & Regioselectivity
The Suzuki-Miyaura reaction is a powerful cross-coupling method that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[3] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
The Catalytic Cycle
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the organic halide, forming a Pd(II) intermediate. This is typically the rate-determining step.[5]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Decisive Factor: Regioselectivity in Dihalogenated Pyridazines
When presented with two different halogen atoms, as in this compound, the selectivity of the Suzuki coupling is primarily dictated by the relative rates of oxidative addition. The strength of the carbon-halogen bond is the critical parameter. The general reactivity trend for halides in oxidative addition is:
C-I > C-Br > C-OTf > C-Cl [6]
This trend is governed by bond dissociation energies; weaker bonds (like C-I and C-Br) are broken more easily and thus react faster.[5] For this compound, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position. This inherent difference allows for highly selective mono-functionalization at the C5 position under standard Suzuki conditions, leaving the C3-Cl position intact for subsequent transformations. While some dihalogenated N-heterocycles show an inherent electronic bias for reaction at positions alpha to a nitrogen (like C3), the use of a mixed halide substrate like this compound can override this bias and direct the reaction to the more labile C-Br bond at C5.[7][8]
Part 2: Experimental Protocols
The following protocols provide a framework for the selective Suzuki coupling of this compound. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Note & Protocols: Strategic Synthesis of Pyridazine Derivatives from 5-Bromo-3-chloropyridazine
Introduction: The Strategic Value of 5-Bromo-3-chloropyridazine
Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] Their synthesis and functionalization are therefore of paramount importance to drug development professionals and researchers. This compound (CAS: 1196155-33-5) has emerged as a highly valuable and versatile starting material for the synthesis of diverse pyridazine derivatives.[3]
The distinct electronic properties and reactivity of the C-Br and C-Cl bonds are the cornerstone of its synthetic utility. The carbon-bromine bond at the C5 position is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine bond at the C3 position. This reactivity differential (I > Br > OTf > Cl) is a well-established principle in cross-coupling chemistry and allows for remarkable chemoselectivity.[4][5] Consequently, researchers can perform sequential, site-selective functionalization, first at the C5 position, followed by modification at the C3 position, enabling the construction of complex, multi-substituted pyridazine libraries from a single, readily available precursor.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Chemoselective Functionalization: A Two-Stage Synthetic Workflow
The differential reactivity of the two halogen atoms on the pyridazine ring dictates a logical and efficient synthetic strategy. The general workflow involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C5-Br bond, followed by a subsequent substitution at the less reactive C3-Cl bond.
Figure 1: General workflow for the sequential, site-selective functionalization of this compound.
Core Synthetic Protocols: C5-Position Derivatization
The following protocols detail palladium-catalyzed cross-coupling reactions that selectively target the C5-Br bond.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the synthesis of 5-aryl or 5-vinyl pyridazine derivatives.[6][7] The reaction's success hinges on the careful selection of the palladium catalyst, ligand, and base.[4][8]
Protocol 1: Synthesis of 5-Aryl-3-chloropyridazine
-
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 - 1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add degassed 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-chloropyridazine product.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.[9][10] The choice of ligand is critical for achieving high yields and accommodating a broad range of amine substrates.[11]
Protocol 2: Synthesis of 5-Amino-3-chloropyridazine Derivatives
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine) (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Caution: NaOtBu is a strong base and is air/moisture sensitive. Handle in a glovebox or under a positive pressure of inert gas.
-
To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4.5 mol%), and NaOtBu (1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-24 hours).
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired 5-amino-3-chloropyridazine.
-
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the introduction of terminal alkynes, forming a C(sp²)-C(sp) bond at the C5 position.[12][13] This reaction uniquely requires a dual-catalyst system of palladium and a copper(I) salt.[14]
Protocol 3: Synthesis of 5-Alkynyl-3-chloropyridazine
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous THF (if used) and degassed triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC/LC-MS, typically 1-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the 5-alkynyl-3-chloropyridazine.
-
Stage 2 Protocol: C3-Position Derivatization
Once the C5 position is functionalized, the C3-Cl bond can be targeted. Nucleophilic aromatic substitution is the most common and direct method.
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly at the positions ortho or para to the ring nitrogens (C3 and C6).[15][16] The C3-Cl bond, now the only remaining leaving group on the 5-substituted intermediate, can be displaced by a variety of strong nucleophiles.
Figure 2: Simplified mechanism for the SNAr reaction at the C3 position.
Protocol 4: General SNAr Displacement of the C3-Chloride
-
Materials:
-
5-Substituted-3-chloropyridazine (from Stage 1)
-
Nucleophile (e.g., sodium methoxide, benzylamine, sodium thiophenoxide) (1.5 - 2.5 equivalents)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or the nucleophile itself if it's a liquid amine)
-
Optional: Base such as K₂CO₃ or Et₃N if using a neutral nucleophile (e.g., R-NH₂).
-
-
Procedure:
-
In a round-bottom flask, dissolve the 5-substituted-3-chloropyridazine (1.0 equiv.) in the chosen solvent (e.g., DMSO).
-
Add the nucleophile (e.g., benzylamine, 2.0 equiv.). If the nucleophile is a salt (e.g., sodium methoxide), it can be added directly. If it is a neutral amine or thiol, a non-nucleophilic base may be required.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The required temperature and time depend heavily on the nucleophilicity of the attacking species and steric hindrance. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Summary of Synthetic Strategies & Data
The following tables provide a comparative overview of the primary synthetic routes and representative outcomes.
Table 1: Comparison of Key Synthetic Methodologies
| Reaction Type | Bond Formed | Position Selectivity | Typical Catalyst / Reagents | Key Advantages & Considerations |
| Suzuki-Miyaura | C-C (sp²-sp²) | C5-Br | Pd(dppf)Cl₂, Pd(PPh₃)₄; Carbonate Base | Excellent functional group tolerance; wide availability of boronic acids.[6] |
| Buchwald-Hartwig | C-N | C5-Br | Pd₂(dba)₃ / Ligand; Strong Base (NaOtBu) | Primary method for amine introduction; ligand choice is critical for scope.[9][10] |
| Sonogashira | C-C (sp²-sp) | C5-Br | PdCl₂(PPh₃)₂ / CuI; Amine Base | Efficient synthesis of alkynes; requires dual catalyst system.[13][14] |
| SNAr | C-Nu (N, O, S) | C3-Cl | Nucleophile; Heat; Polar Aprotic Solvent | Palladium-free; ideal for the second functionalization step; requires strong nucleophiles.[15][17] |
Table 2: Representative Examples of Pyridazine Synthesis
| Entry | C5-Coupling Partner | Reaction Type | C3-Nucleophile | Product | Typical Yield |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Benzylamine | 3-(Benzylamino)-5-phenylpyridazine | 70-85% (2 steps) |
| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Sodium Methoxide | 3-Methoxy-5-(4-methoxyphenyl)pyridazine | 75-90% (2 steps) |
| 3 | Morpholine | Buchwald-Hartwig | Sodium Thiophenoxide | 3-(Phenylthio)-5-morpholinopyridazine | 65-80% (2 steps) |
| 4 | Phenylacetylene | Sonogashira | Pyrrolidine | 3-(Pyrrolidin-1-yl)-5-(phenylethynyl)pyridazine | 60-75% (2 steps) |
Conclusion
This compound serves as an exemplary building block for the modular synthesis of disubstituted pyridazine derivatives. By leveraging the inherent chemoselectivity of palladium-catalyzed cross-coupling reactions, researchers can reliably functionalize the C5 position while preserving the C3-Cl bond for subsequent modification. The protocols and strategic insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to accelerate the discovery and development of novel pyridazine-based molecules.
References
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1196155-33-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: The Strategic Utility of 5-Bromo-3-chloropyridazine in Modern Medicinal Chemistry
Introduction: The Pyridazine Scaffold and the Rise of a Versatile Building Block
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit an astonishingly broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2][3][4] This inherent pharmacological relevance has made the synthesis of novel pyridazine-based compounds a key focus in drug discovery.
Within this chemical space, 5-bromo-3-chloropyridazine has emerged as a particularly valuable and versatile starting material. Its utility lies in the differential reactivity of its two halogen substituents, which allows for programmed, site-selective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed experimental protocols and expert insights into the causality behind methodological choices.
Physicochemical Properties and Safe Handling
Before its application, a thorough understanding of the properties and handling requirements of this compound is essential.
| Property | Value | Source |
| CAS Number | 1196155-33-5 | [5][6][7][8] |
| Molecular Formula | C₄H₂BrClN₂ | [6][7][8] |
| Molecular Weight | 193.43 g/mol | [7][8] |
| Appearance | Pale-yellow to off-white solid | [5] |
| Purity | Typically ≥95-97% | [8] |
| Storage | Inert atmosphere, 2-8°C or refrigerator | [7] |
| Boiling Point | 303.7±22.0 °C (Predicted) | [6] |
| InChI Key | CTLXLNJWIQSHPZ-UHFFFAOYSA-N | [6] |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[9] It is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[9] It also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, a lab coat, and safety glasses or goggles.[9]
The Core Principle: Orthogonal Reactivity of C-Br and C-Cl Bonds
The strategic power of this compound stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[10] This reactivity difference enables chemists to selectively functionalize the C5 position while leaving the C3-chloro substituent untouched for subsequent transformations. This two-step, orthogonal approach is a cornerstone of its utility in building molecular complexity.
Caption: Orthogonal reactivity of this compound.
Application I: Site-Selective Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for constructing carbon-carbon bonds, essential for linking the pyridazine core to other aryl or heteroaryl fragments.[11][12][13] By leveraging the higher reactivity of the C5-Br bond, this reaction can be performed with high selectivity.
Caption: General workflow for site-selective Suzuki coupling.
Protocol: Site-Selective Suzuki-Miyaura Coupling at the C5-Position
Objective: To synthesize a 5-aryl-3-chloropyridazine derivative via a selective palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas line
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water). The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 85-95°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Performing the reaction under nitrogen or argon is critical to prevent catalyst oxidation and deactivation, ensuring high yields.
-
Catalyst System: Pd(dppf)Cl₂ is a robust pre-catalyst that is stable in air but forms the active Pd(0) species in situ. The dppf ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.[12]
-
Base: The base (e.g., K₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle, where the aryl group is transferred from the boronic acid to the palladium center.
-
Aqueous Solvent System: The presence of water often accelerates the reaction and helps dissolve the inorganic base, facilitating its role in the catalytic cycle.[11]
Application II: Site-Selective Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, allowing for the introduction of a wide array of amine functionalities.[14][15] As with the Suzuki coupling, the reaction occurs selectively at the C5-Br position, providing access to valuable 5-amino-3-chloropyridazine intermediates.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Protocol: Site-Selective Buchwald-Hartwig Amination at the C5-Position
Objective: To synthesize a 5-amino-3-chloropyridazine derivative by selectively coupling an amine at the C5-position.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Bulky phosphine ligand (e.g., Xantphos or X-Phos) (0.02 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask.
-
Reagent Addition: Add the solvent (e.g., toluene), followed by this compound and the amine.
-
Reaction: Seal the flask and heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with water (note: NaOtBu is a strong base). Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights & Causality:
-
Catalyst/Ligand System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is critical.[15][16] These ligands promote the crucial (and often rate-limiting) reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.
-
Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine (or the N-H bond in the palladium complex), making it a more potent nucleophile for the coupling reaction. It is non-nucleophilic, so it does not compete with the desired amine reactant.
-
Anhydrous Conditions: Water can hydrolyze the active catalyst and interfere with the strong base. Therefore, using anhydrous solvents and reagents is crucial for the success of the Buchwald-Hartwig amination.
The C3-Chloro Group: The Gateway to Final Diversification
Once the C5 position has been selectively functionalized, the remaining C3-chloro group becomes the target for introducing the final piece of molecular diversity. This can be achieved through two primary strategies, allowing for the creation of a vast library of compounds from a single intermediate.
Caption: Divergent pathways for functionalizing the C3-chloro group.
-
Second Cross-Coupling: While less reactive, the C-Cl bond can participate in cross-coupling reactions under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This allows for the synthesis of di-aryl or di-heteroaryl pyridazines.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two ring nitrogens makes the C3 position susceptible to attack by nucleophiles. This is a powerful and often metal-free method to introduce amines, alkoxides, or thiolates, providing rapid access to a different set of functionalized pyridazine analogues.
Conclusion and Outlook
This compound is a quintessential example of a strategic building block in modern medicinal chemistry. Its well-defined and predictable orthogonal reactivity allows for the controlled, sequential synthesis of complex molecules. By mastering site-selective Suzuki-Miyaura and Buchwald-Hartwig reactions at the C5-position, followed by diversification at the C3-position, researchers can efficiently generate large libraries of novel pyridazine derivatives. This capability is invaluable in the search for new therapeutic agents, making this compound a critical tool for accelerating drug discovery programs.[17][18]
References
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 5. CAS 1196155-33-5|this compound [rlavie.com]
- 6. echemi.com [echemi.com]
- 7. 1196155-33-5|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-3-chloropyridazine as a Versatile Building Block in Drug Discovery
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] This application note provides an in-depth guide to the strategic utilization of 5-Bromo-3-chloropyridazine, a highly versatile and functional building block for drug discovery. The differential reactivity of its two halogen substituents—the bromine at the C5 position and the chlorine at the C3 position—enables selective, sequential functionalization through a variety of modern synthetic methodologies. We present the fundamental principles, field-proven insights, and detailed, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Introduction: The Strategic Advantage of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design.[4] Its high dipole moment, robust hydrogen-bonding capacity, and ability to serve as a bioisosteric replacement for phenyl rings contribute to its value in modulating drug-target interactions and improving pharmacokinetic profiles.[4] The incorporation of the pyridazine scaffold has led to the development of approved drugs and a multitude of clinical candidates.[5]
This compound emerges as a particularly powerful synthetic intermediate due to its orthogonal reactivity. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, making it the preferred site for cross-coupling reactions. Conversely, the carbon-chlorine bond is more activated towards nucleophilic attack due to the electronic influence of the adjacent ring nitrogens. This predictable, differential reactivity allows for a programmed, step-wise elaboration of the pyridazine core, granting medicinal chemists precise control over the introduction of molecular complexity.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1196155-33-5 | [6] |
| Molecular Formula | C₄H₂BrClN₂ | [7][8] |
| Molecular Weight | 193.43 g/mol | [7][8] |
| Appearance | Solid (typically off-white to yellow powder) | [7] |
| Boiling Point | ~303.7 °C (Predicted) | [7] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of this compound is rooted in four primary classes of chemical transformations. Understanding the principles behind these reactions is critical for designing efficient and robust synthetic routes.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance.[9] When applied to this compound, the reaction proceeds selectively at the more reactive C-Br bond.
Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond. This is the rate-determining step and governs the regioselectivity of the reaction.[10] The subsequent transmetalation with an organoboron species and reductive elimination yields the C-C coupled product and regenerates the catalyst.[10][11] The choice of ligand is crucial; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and promote efficient oxidative addition and reductive elimination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are valuable linkers and pharmacophores in drug molecules.[12] This reaction utilizes a dual catalytic system of palladium and copper(I).[13]
Causality: Similar to the Suzuki coupling, the reaction initiates with the selective oxidative addition of palladium(0) to the C-Br bond. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[12] This species then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination furnishes the desired alkynylated pyridazine.[14] The amine base is critical as it both deprotonates the alkyne and serves as a ligand for the catalytic species.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of aryl-amine bonds is fundamental to drug synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling that has largely replaced harsher classical methods.[15]
Causality: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond. The resulting arylpalladium(II) complex then coordinates the amine nucleophile. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[16][17] This is often the rate-limiting step. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[15] The choice of ligand is paramount to prevent catalyst decomposition and facilitate the difficult reductive elimination step.[18]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, caused by the inductive effect of the two nitrogen atoms, activates the C-Cl bond at the C3 position towards nucleophilic attack.[19] This allows for the displacement of the chloride by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines) after the C5 position has been functionalized.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, stabilizing the intermediate. In the second, typically fast step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.[20]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.[21]
Protocol 1: Suzuki-Miyaura Coupling at the C5 Position
Principle: To selectively form a C-C bond at the C5-Br position of this compound using a palladium catalyst and an arylboronic acid.[9]
Materials and Reagents:
| Reagent | Amount (1 mmol scale) | Purpose |
| This compound | 193 mg (1.0 mmol) | Starting Material |
| Arylboronic Acid | 1.2 mmol | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg (0.05 mmol, 5 mol%) | Catalyst |
| K₂CO₃ (anhydrous) | 276 mg (2.0 mmol) | Base |
| 1,4-Dioxane | 8 mL | Solvent |
| Water | 2 mL | Co-solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (193 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 5-aryl-3-chloropyridazine product.
Protocol 2: Buchwald-Hartwig Amination at the C5 Position
Principle: To selectively form a C-N bond at the C5-Br position using a palladium catalyst and a primary or secondary amine.[15][16]
Materials and Reagents:
| Reagent | Amount (1 mmol scale) | Purpose |
| This compound | 193 mg (1.0 mmol) | Starting Material |
| Amine (R₂NH) | 1.2 mmol | Coupling Partner |
| Pd₂(dba)₃ | 23 mg (0.025 mmol, 2.5 mol%) | Palladium Pre-catalyst |
| Xantphos | 43 mg (0.075 mmol, 7.5 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 135 mg (1.4 mmol) | Base |
| Toluene (anhydrous) | 10 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and NaOtBu (135 mg, 1.4 mmol) to a flame-dried Schlenk tube with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (193 mg, 1.0 mmol), anhydrous toluene (10 mL), and the amine (1.2 mmol) under a positive flow of argon.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 100-110 °C in an oil bath. Stir vigorously until the starting material is consumed as indicated by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography to obtain the desired 5-amino-3-chloropyridazine.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position
Principle: To displace the chlorine atom at the C3 position of a 5-substituted-3-chloropyridazine with a nucleophile, such as an alcohol or amine.
Materials and Reagents:
| Reagent | Amount (1 mmol scale) | Purpose |
| 5-Aryl-3-chloropyridazine | 1.0 mmol | Starting Material |
| Nucleophile (e.g., Benzyl alcohol) | 1.5 mmol | Nucleophile |
| Sodium Hydride (60% in mineral oil) | 60 mg (1.5 mmol) | Base (for alkoxides) |
| N,N-Dimethylformamide (DMF, anhydrous) | 5 mL | Solvent |
Step-by-Step Methodology:
-
Nucleophile Activation: To a flame-dried flask under argon, add anhydrous DMF (3 mL) and the nucleophile (e.g., benzyl alcohol, 1.5 mmol). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60 mg, 1.5 mmol) portion-wise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Substrate Addition: In a separate flask, dissolve the 5-aryl-3-chloropyridazine (1.0 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the cold alkoxide solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 16 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water (20 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water (2 x 15 mL) to remove DMF, then with brine (15 mL). Dry over MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography to isolate the final disubstituted pyridazine product.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its well-defined and orthogonal reactivity at the C5-Br and C3-Cl positions provides a reliable platform for constructing complex molecular architectures. By mastering the key transformations of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently access a wide array of novel pyridazine-based compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for the strategic application of this scaffold in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1196155-33-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 1196155-33-5|this compound|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Functionalization of 5-Bromo-3-chloropyridazine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of a Dihalogenated Pyridazine Scaffold
5-Bromo-3-chloropyridazine is a pivotal building block for the synthesis of complex heterocyclic compounds, particularly in the realms of pharmaceutical and materials science research.[1][2][3] Its structure, featuring two distinct halogen atoms on a pyridazine core, offers a versatile platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth exploration of the key palladium-catalyzed reactions involving this substrate, focusing on the underlying principles of regioselectivity and offering detailed, field-proven protocols for its application.
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In the majority of palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, a principle rooted in the bond dissociation energies (C-I > C-Br > C-Cl).[5] This inherent reactivity difference allows for the selective functionalization at the 5-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations. However, it is crucial to recognize that this selectivity can be modulated and, in some cases, even inverted through the careful selection of catalysts, ligands, and reaction conditions.[6]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to empower effective and innovative synthesis.
Core Reagent: this compound
| Property | Value |
| CAS Number | 1196155-33-5[1] |
| Molecular Formula | C₄H₂BrClN₂[1] |
| Molecular Weight | 193.43 g/mol [1] |
| Appearance | Pale-yellow to off-white solid[3] |
| SMILES | ClC1=NN=CC(Br)=C1[1] |
Synthesis Overview: While this compound is commercially available from various suppliers,[7][8][9] understanding its synthesis can be beneficial. A common synthetic route involves the Sandmeyer reaction, where an amino group on a pyridazine precursor is converted into a diazonium salt, which is subsequently displaced by a bromide.[10][11] Another potential pathway is the direct regioselective bromination of 3-chloropyridazine.[6][12]
Regioselectivity in Cross-Coupling: A Mechanistic Perspective
The selective reaction at either the C5-Br or C3-Cl bond is dictated primarily by the rate-determining oxidative addition step in the palladium catalytic cycle. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond generally ensures preferential oxidative addition of the palladium(0) catalyst to the C5 position.
Caption: General principle of regioselectivity in the oxidative addition step.
However, the choice of phosphine ligands can influence this selectivity. Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, in some cases favoring reaction at the typically less reactive C-Cl bond.[6] Therefore, while the protocols provided below are optimized for C5 selectivity, researchers should be aware that ligand screening can be a powerful tool for achieving alternative substitution patterns.
Application Notes and Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[13] It is widely used to synthesize biaryls and other conjugated systems.[4]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Protocol: Selective C5-Arylation
| Reagent/Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Boronic Acid | Aryl- or heteroarylboronic acid | 1.1–1.5 equiv. |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. Pd(dppf)Cl₂ is often more effective for heteroaromatic substrates. |
| Base | K₂CO₃ or K₃PO₄ | 2.0–3.0 equiv. The base is crucial for the formation of the reactive boronate species.[13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[4] |
| Temperature | 80–100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing conjugated enynes and alkynyl-substituted heterocycles.
Mechanistic Insight: This reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Recommended Protocol: Selective C5-Alkynylation
| Reagent/Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Terminal Alkyne | 1.2–1.5 equiv. | |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%) | These are standard and effective catalysts for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI (5–10 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2.0–3.0 equiv. Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous and degassed. |
| Temperature | Room temperature to 80 °C | Many Sonogashira couplings proceed efficiently at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at the designated temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][10] It has largely replaced harsher classical methods for the synthesis of aryl amines.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[6]
Recommended Protocol: Selective C5-Amination
| Reagent/Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Amine | Primary or secondary amine | 1.2–1.5 equiv. |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | These are common and effective palladium sources. |
| Ligand | Xantphos (4-6 mol%) or BINAP (4-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step.[6] |
| Base | NaOt-Bu or K₃PO₄ | 1.5–2.0 equiv. A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80–110 °C | Higher temperatures are often necessary for this transformation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from deactivation. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat with stirring for the required time.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Heck Coupling: Vinylation of the Pyridazine Core
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.
Mechanistic Insight: The reaction begins with the oxidative addition of palladium(0) to the aryl bromide. The resulting palladium(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to release the vinylated product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.
Recommended Protocol: Selective C5-Vinylation
| Reagent/Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Alkene | Acrylate, styrene, etc. | 1.5 equiv. |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective catalyst for Heck reactions. |
| Ligand | P(o-tol)₃ (10 mol%) or PPh₃ (10 mol%) | Phosphine ligands stabilize the palladium catalyst. |
| Base | Et₃N or K₂CO₃ | 2.0 equiv. Neutralizes the HBr generated during the reaction. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100–140 °C | High temperatures are generally required. |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
Combine this compound, the palladium catalyst, ligand, and base in a reaction vessel.
-
Add the solvent and the alkene.
-
Heat the mixture under an inert atmosphere with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The predictable regioselectivity of its palladium-catalyzed cross-coupling reactions, primarily at the more labile C-Br bond, allows for a strategic and stepwise approach to the synthesis of complex, functionalized pyridazine derivatives. The protocols outlined in this guide provide a robust starting point for researchers. However, the true potential of this substrate can be unlocked through the systematic optimization of reaction conditions, including the exploration of different catalyst and ligand systems to potentially achieve alternative regiochemical outcomes.
References
- 1. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]
- 4. This compound 97% | CAS: 1196155-33-5 | AChemBlock [achemblock.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1196155-33-5|this compound [rlavie.com]
- 9. This compound | 1196155-33-5 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
Application Notes & Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-chloropyridazine with Arylboronic Acids
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Pyridazines
The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to selectively introduce diverse substituents onto this electron-deficient heterocycle is paramount for generating molecular libraries and optimizing structure-activity relationships (SAR). The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming C-C bonds.[3][4][5]
This guide focuses on a particularly challenging yet valuable substrate: 5-Bromo-3-chloropyridazine. The presence of two distinct halogen atoms at electronically non-equivalent positions presents a significant challenge in regioselectivity. Mastering this reaction allows for the stepwise and controlled synthesis of di-substituted pyridazines, opening up a vast and underexplored chemical space. These application notes provide a deep dive into the mechanistic principles governing selectivity and offer detailed, field-proven protocols for researchers to predictably synthesize either 5-aryl-3-chloropyridazines or 3-aryl-5-bromopyridazines.
Scientific Principles: Mastering Regioselectivity
The outcome of the cross-coupling reaction on this compound is a delicate interplay between electronic effects, bond dissociation energies, and the steric/electronic properties of the palladium catalyst system.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.[5][6] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine, forming a Pd(II) complex. This is often the rate-determining and selectivity-determining step.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
The Selectivity Conundrum: C-Br vs. C-Cl and Positional Activation
Two primary factors compete to determine which halogen undergoes oxidative addition first:
-
Carbon-Halogen Bond Dissociation Energy (BDE): Generally, the C-Br bond is weaker and longer than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[7] Based on BDE alone, one would predict preferential reaction at the C5-Br position.
-
Electronic Activation: The pyridazine ring is π-deficient due to the two electronegative nitrogen atoms. Positions alpha to a nitrogen atom (C3 and C6) are more electrophilic and thus more activated towards oxidative addition compared to beta positions (C4 and C5).[8][9] This electronic effect strongly favors reaction at the C3-Cl position.
For dihalogenated pyridazines, the electronic activation at the C3 position is often the dominant factor, leading to preferential coupling at this site, even when a more reactive halogen like bromine is present at a distal position.[8][10][11] However, this inherent selectivity can be modulated or even overturned by the judicious choice of the palladium catalyst and, most importantly, the phosphine ligand.[9][12]
-
Bulky, Electron-Rich Ligands: Ligands such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can alter the steric and electronic environment around the palladium center.[13] This can shift the selectivity away from the electronically preferred but sterically hindered C3 position, or enhance reactivity to a point where the weaker C-Br bond is cleaved preferentially.
Experimental Workflow and Protocols
The overall workflow involves selecting the appropriate protocol based on the desired regioisomer, followed by reaction execution, workup, and purification.
Caption: Decision workflow for regioselective arylation.
Protocol A: General Procedure for Selective C5-Arylation (at Bromine)
This protocol aims to leverage conditions that favor reactivity based on bond strength over electronic activation. The use of a catalyst system known for high reactivity is key.
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.3 equiv |
| Pd₂(dba)₃ | Palladium Precatalyst | 1-3 mol% |
| SPhos or XPhos | Ligand | 2-6 mol% |
| K₃PO₄ (Potassium Phosphate) | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane / Water | Solvent | 10:1 ratio (e.g., 5 mL/mmol) |
| Schlenk flask / reaction vial | Reaction Vessel | - |
| Nitrogen or Argon gas | Inert Atmosphere | - |
Step-by-Step Methodology
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst Pd₂(dba)₃ (2 mol%) and the ligand SPhos (4 mol%). Causality Note: The use of a highly active, bulky biarylphosphine ligand like SPhos is crucial to drive the reaction and potentially overcome the innate electronic preference for the C3 position.
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio) via syringe. The mixture should be thoroughly degassed by sparging with inert gas for 10-15 minutes prior to addition.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS if desired.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-3-chloropyridazine.
Protocol B: General Procedure for Selective C3-Arylation (at Chlorine)
This protocol utilizes more "classic" Suzuki conditions that are known to favor the electronically activated C3 position in dihalopyridazines.[10][11]
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.2 equiv |
| Pd(PPh₃)₄ | Palladium Catalyst | 3-5 mol% |
| Na₂CO₃ (Sodium Carbonate) | Base | 2.0 - 3.0 equiv |
| DME / Water | Solvent | 4:1 ratio (e.g., 5 mL/mmol) |
| Reflux condenser | Reaction Equipment | - |
| Nitrogen or Argon gas | Inert Atmosphere | - |
Step-by-Step Methodology
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and the arylboronic acid (1.1 equiv).
-
Solvent and Base Addition: Add 1,2-Dimethoxyethane (DME) and an aqueous solution of Na₂CO₃ (2M, 2.5 equiv).
-
Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the mixture under a positive flow of inert gas. Causality Note: Pd(PPh₃)₄ is a reliable, well-established catalyst that often favors reaction at the most electrophilic site on heteroaromatic systems, which in this case is C3.[11]
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) under the inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract three times with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography to obtain the pure 3-aryl-5-bromopyridazine.
Data Summary and Troubleshooting
The choice of catalyst and ligand is the most critical parameter for controlling regioselectivity. The following table summarizes expected outcomes based on literature precedents for similar dihalopyridazine systems.
Table 1: Influence of Catalyst System on Regioselectivity
| Catalyst | Ligand | Base | Solvent | Predominant Site of Arylation | Reference |
| Pd(PPh₃)₄ | PPh₃ (integrated) | Na₂CO₃ | DME/H₂O | C3 (Electronic Control) | [10][11] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | C3 (Electronic Control) | [11] |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | Toluene/H₂O | C5 (Ligand-Induced) | [12] |
| Pd(OAc)₂ | Bulky Biarylphosphine | K₃PO₄ | Toluene or Dioxane | C5 (Ligand-Induced) | [12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | Inactive catalyst; Insufficiently inert atmosphere; Poorly soluble base. | Use a fresh bottle of catalyst; Ensure thorough degassing of solvents; Use a more soluble base like Cs₂CO₃ or K₃PO₄. |
| Poor Regioselectivity | Catalyst system not selective enough; Reaction temperature too high. | Switch to a more selective catalyst/ligand combination (see Table 1); Try running the reaction at a lower temperature for a longer time. |
| Formation of Bis-arylated Product | Excess arylboronic acid; High catalyst loading; Long reaction time. | Use closer to 1.05-1.1 equiv of boronic acid; Reduce catalyst loading; Monitor the reaction closely and stop once the mono-arylated product is maximized. |
| Dehalogenation (H replaces Br/Cl) | Presence of protic impurities; Side reaction promoted by base/catalyst. | Ensure all reagents and solvents are dry (if using anhydrous conditions); Screen different bases (e.g., K₂CO₃ instead of K₃PO₄). |
Conclusion
The selective functionalization of this compound is a challenging but achievable goal in modern organic synthesis. While the inherent electronic properties of the pyridazine ring favor reaction at the C3 position, this selectivity is not absolute. By carefully selecting the palladium catalyst and, critically, the phosphine ligand, researchers can steer the reaction towards the desired C3 or C5 regioisomer. The protocols and data presented herein provide a robust starting point for scientists and drug development professionals to harness the full synthetic potential of this versatile building block, enabling the rapid and predictable construction of novel pyridazine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. youtube.com [youtube.com]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
The Versatile Role of 5-Bromo-3-chloropyridazine in the Synthesis of Agrochemicals: Application Notes and Protocols
The relentless demand for increased agricultural productivity has spurred the continuous development of novel and effective crop protection agents. Within the vast landscape of agrochemical synthesis, heterocyclic compounds play a pivotal role, with the pyridazine nucleus being a particularly fruitful scaffold for the discovery of potent herbicides, insecticides, and fungicides. Among the various functionalized pyridazines, 5-Bromo-3-chloropyridazine has emerged as a valuable and versatile building block, offering multiple reaction sites for the construction of complex agrochemical molecules. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.
Introduction to this compound: A Key Intermediate
This compound (CAS No: 1196155-33-5) is a di-halogenated pyridazine derivative characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 3-position of the pyridazine ring. The differential reactivity of the C-Br and C-Cl bonds, coupled with the inherent electronic properties of the pyridazine core, makes this molecule a highly strategic precursor in synthetic chemistry. The adjacent nitrogen atoms in the pyridazine ring influence the electron distribution, rendering the halogenated positions susceptible to various chemical transformations.
Core Applications in Agrochemical Synthesis: A Focus on Pyridazinone Herbicides
Pyridazine and pyridazinone derivatives are extensively utilized as core structures in the development of green and effective agrochemicals.[1][2] This is due to their high biological activity and favorable environmental profiles.[1][2] A significant application of pyridazine-based compounds is in the development of herbicides.[3]
While a direct synthesis of a major commercial herbicide from this compound is not widely documented in publicly available literature, its structural motifs are present in several key pyridazinone herbicides. The principles of its reactivity can be applied to the synthesis of analogs of established herbicides like Chloridazon. The synthesis of Chloridazon, a selective herbicide used in beet cultivation, involves the formation of a 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate.[4][5] This highlights the importance of di-halogenated pyridazinones as precursors in this class of herbicides.
Based on the known reactivity of halogenated pyridazines, this compound can serve as a starting material for the synthesis of novel pyridazinone derivatives with potential herbicidal activity. The chlorine atom at the 3-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 5-position. This differential reactivity allows for a stepwise functionalization of the pyridazine ring.
Proposed Synthetic Pathway to Novel Pyridazinone Herbicides
The following section outlines a plausible and logical synthetic workflow for the generation of novel pyridazinone herbicides, leveraging this compound as the foundational starting material. This proposed pathway is based on established chemical principles and reactions commonly employed in the synthesis of agrochemicals.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-alkoxy/aryloxypyridazine (Intermediate A)
This protocol describes a nucleophilic aromatic substitution reaction to replace the more labile chlorine atom at the 3-position of this compound with an alkoxy or aryloxy group. This is a crucial first step in building the desired molecular complexity.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) or Phenol derivative
-
Strong base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of the chosen alcohol or phenol (1.2 equivalents) in the selected anhydrous solvent, add the strong base (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromo-3-alkoxy/aryloxypyridazine.
Data Presentation:
| Entry | Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 60 | 4 | 85 |
| 2 | Phenol | K₂CO₃ | DMF | 80 | 6 | 78 |
Protocol 2: Palladium-Catalyzed Cross-Coupling for the Introduction of Aryl or Heteroaryl Moieties (Intermediate B)
The bromine atom at the 5-position of Intermediate A can be effectively utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a variety of aryl or heteroaryl groups. This is a powerful method for creating biaryl structures often found in modern agrochemicals.[6][7]
Materials:
-
5-Bromo-3-alkoxy/aryloxypyridazine (Intermediate A)
-
Aryl or heteroaryl boronic acid (for Suzuki coupling) or organostannane (for Stille coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃) for Suzuki coupling
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure (Suzuki Coupling Example):
-
In a reaction vessel, dissolve 5-Bromo-3-alkoxy/aryloxypyridazine (1 equivalent), the arylboronic acid (1.5 equivalents), and the base (2 equivalents) in the chosen solvent system.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to a potential pyridazinone herbicide.
Caption: Proposed synthetic pathway to novel pyridazinone herbicides.
Structure-Activity Relationship Insights
The development of new agrochemicals relies heavily on understanding the structure-activity relationship (SAR). For pyridazinone herbicides, the nature and position of substituents on the pyridazinone and any attached aryl rings significantly influence their herbicidal efficacy and crop selectivity.[4] For instance, the presence of a methyl group at the 2-position and the 6-position of the pyridazinone ring has been shown to be critical for high herbicidal activity.[4] The introduction of various aryl groups at the 5-position via cross-coupling reactions allows for a systematic exploration of the SAR, enabling the fine-tuning of the molecule's properties to achieve desired biological effects.
Conclusion and Future Perspectives
This compound stands as a valuable and reactive intermediate for the synthesis of novel agrochemicals, particularly pyridazinone-based herbicides. Its di-halogenated nature allows for selective and sequential functionalization, providing a robust platform for the generation of diverse molecular libraries. While direct, large-scale commercial synthesis routes starting from this specific molecule are not abundantly documented, the fundamental principles of its reactivity, as outlined in the provided protocols, offer a clear and logical path for researchers and scientists in the agrochemical industry to explore new chemical spaces. The continued investigation into the reactions of this compound and its derivatives will undoubtedly contribute to the discovery of the next generation of effective and environmentally benign crop protection solutions.
References
- 1. Pyridazine and pyridazinone compounds in crops protection: a review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-3-chloropyridazine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Bromo-3-chloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and yield of their coupling reactions with this challenging substrate. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to streamline your experimental workflow.
Introduction: The Challenge of Selectivity with this compound
This compound presents a unique challenge in Suzuki-Miyaura cross-coupling reactions due to the presence of two distinct halogen atoms on an electron-deficient pyridazine core. The primary obstacle is achieving selective coupling at either the C-Br or the C-Cl position. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a Palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This inherent reactivity difference can be exploited to favor coupling at the C5-position (bromine).
However, factors such as the choice of catalyst, ligand, base, and solvent can significantly influence this selectivity, sometimes leading to mixtures of products or reaction at the less favored C3-position (chlorine). The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step but can also introduce complications like catalyst inhibition or side reactions.[2][3] This guide will provide a systematic approach to navigate these challenges and achieve your desired coupling outcome.
Troubleshooting Guide: Common Problems and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction is giving me a mixture of C5-coupled and C3-coupled products. How can I improve selectivity for the C5 position (C-Br coupling)?
A1: Achieving high selectivity for the C5 position is a common goal. The key lies in choosing reaction conditions that favor the inherent reactivity difference between the C-Br and C-Cl bonds.
Underlying Principle: The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Standard Phosphine Ligands: For routine C-Br selective coupling, catalysts like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with triphenylphosphine (PPh₃) are often effective.
-
Bulky Phosphine Ligands: Electron-rich and sterically demanding ligands can sometimes alter selectivity.[5] For C5 selectivity, it's generally advisable to start with less bulky ligands to avoid unexpected reactivity at the C3 position.
-
-
Base and Solvent System:
-
Mild Bases: Weaker bases such as Na₂CO₃ or K₂CO₃ are often sufficient and can help minimize side reactions.
-
Aqueous Solvent Mixtures: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki couplings and generally works well for selective C-Br coupling.[6]
-
-
Reaction Temperature:
-
Lower Temperatures: Running the reaction at a lower temperature (e.g., 80-90 °C) can enhance the kinetic preference for the more reactive C-Br bond.
-
Q2: I am observing low or no conversion of my starting material. What are the likely causes and how can I improve the yield?
A2: Low conversion can stem from several factors, including catalyst deactivation, poor solubility, or suboptimal reaction parameters.
Troubleshooting Steps:
-
Catalyst Activity:
-
Catalyst Precursor: Ensure you are using a reliable source of active Pd(0). If using a Pd(II) precatalyst, the in-situ reduction to Pd(0) must be efficient under your reaction conditions.
-
Ligand Choice: For challenging couplings, especially with electron-deficient substrates, more robust ligand systems like those developed by Buchwald (e.g., SPhos, XPhos) can be beneficial in preventing catalyst deactivation.[7]
-
Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading might be necessary for difficult substrates.
-
-
Reaction Conditions:
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[8] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
-
Solvent and Base: The choice of solvent and base is crucial for both solubility and reactivity.[9] If solubility is an issue, consider switching to a solvent like DMF or NMP.[10] For the base, stronger options like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction, but be mindful of potential side reactions.[11]
-
Temperature: Increasing the reaction temperature can often drive the reaction to completion, but it may also impact selectivity.
-
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at higher temperatures and in the presence of water.[8][12] Using a boronic ester (e.g., a pinacol ester) can improve stability.[8]
-
Purity of Starting Materials: Ensure your this compound and boronic acid are pure.
-
Q3: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is a common byproduct in Suzuki reactions and is often promoted by the presence of oxygen and Pd(II) species.[8]
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q4: Can I achieve selective coupling at the C3 position (C-Cl)?
A4: While kinetically less favored, selective coupling at the C3 position is possible through a "catalyst-controlled" strategy.[13] This involves using specific ligands that can override the inherent reactivity of the C-Br bond.
Strategies for C3 Selectivity:
-
Ligand Tuning: Research has shown that certain specialized phosphine ligands, often bulky and electron-rich, can steer the selectivity towards the C-Cl position.[5] For example, in related dihalopyridazine systems, ligands like Q-Phos have been shown to favor coupling at positions that are typically less reactive.[13]
-
Ligand-Free Conditions: In some cases, unconventional, ligand-free conditions have been reported to provide unusual selectivity.[14]
-
Sequential Coupling: A more straightforward, albeit longer, approach is to first perform a selective Suzuki coupling at the C5-bromo position under standard conditions. Then, in a second step, a more forcing Suzuki coupling can be performed at the C3-chloro position, often requiring a more active catalyst system and higher temperatures.
Frequently Asked Questions (FAQs)
Q: What is the generally accepted mechanism for the Suzuki coupling reaction? A: The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid (as a boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][15]
Q: Why is water often used as a co-solvent in Suzuki reactions? A: Water can play several beneficial roles. It helps to dissolve the inorganic base, can accelerate the transmetalation step, and in some cases, can help to stabilize the catalytic species.[9] However, it can also promote protodeboronation of the boronic acid.[8]
Q: What are some common side reactions to be aware of? A: Besides homocoupling, other potential side reactions include:
-
Dehalogenation: The aryl halide is reduced to the corresponding arene.[8]
-
Protodeboronation: The boronic acid is converted to the corresponding arene.[12]
-
Formation of Palladium Black: The palladium catalyst can precipitate out of the solution as inactive palladium black, reducing the reaction efficiency.[16]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C5-Position (C-Br)
This protocol provides a starting point for achieving selective coupling at the C5-position. Optimization of specific parameters may be required for your particular boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Na₂CO₃ or K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Condition for C5-Selectivity |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ |
| Catalyst Loading | 2-5 mol% |
| Ligand:Pd Ratio | 4:1 for Pd(OAc)₂/PPh₃ |
| Base | Na₂CO₃ or K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water |
| Temperature | 80-90 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualization of Key Concepts
Suzuki Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Bromo-3-chloropyridazine Reactions
Welcome to the technical support center for reactions involving 5-Bromo-3-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Instead of a rigid manual, this resource provides direct answers to specific problems you may encounter in the lab, grounded in mechanistic principles and practical experience.
Introduction: The Challenge of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry due to its two distinct halogen handles, which allow for sequential and regioselective functionalization. However, the electronic nature of the pyridazine ring and the differential reactivity of the C-Br and C-Cl bonds present unique challenges. This guide will help you navigate these complexities and minimize the formation of common side products.
General Troubleshooting Principles
Before diving into specific reaction types, remember that many side reactions can be mitigated by adhering to fundamental best practices:
-
Inert Atmosphere: Many catalytic cycles, particularly those involving Pd(0) species, are sensitive to oxygen. Always use an inert atmosphere (Argon or Nitrogen) and properly degas your solvents.[1]
-
Reagent Purity: Ensure your starting materials, reagents, and solvents are of high purity and anhydrous when necessary.[1] Water can lead to hydrolysis and protodehalogenation.[1][2]
-
Reaction Monitoring: Use TLC or LC-MS to monitor reaction progress. Over-running a reaction can often lead to the accumulation of byproducts.
Troubleshooting Workflow Overview
This diagram outlines a general approach to diagnosing and solving issues with your this compound reactions.
Caption: General troubleshooting workflow for this compound reactions.
I. Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between this compound and an organoboron compound.[3][4]
Frequently Asked Questions (FAQs)
Q1: My main side product is a homocoupled dimer of my boronic acid or this compound. Why is this happening and how can I stop it?
A1: Homocoupling is a classic side reaction in palladium-catalyzed couplings.[5][6] It can arise from two primary pathways:
-
Oxidative Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Reductive Homocoupling of the Aryl Halide: This occurs when two molecules of the palladium-aryl halide intermediate react with each other instead of with the boronic acid. This pathway is favored when the transmetalation step is slow.[5][7]
Troubleshooting & Optimization:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen.[1] Bubbling argon through the solvent for 30-60 minutes is highly effective.
-
Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the desired cross-coupling pathway, minimizing time for side reactions.[8]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help push the reaction towards the desired cross-coupling product.
Q2: I'm observing a significant amount of a protodebrominated side product (3-chloropyridazine). What is the cause?
A2: Protodebromination (or more generally, hydrodehalogenation) is the replacement of the bromine atom with hydrogen.[7] This side reaction is often competitive with the desired C-C bond formation and typically occurs when the organoboron species is unstable or when there's a source of protons (like water) in the reaction.[1] The boronic acid can undergo protodeboronation, and the subsequent catalytic cycle can lead to the hydrodehalogenation of your starting material.
Troubleshooting & Optimization:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and handle hygroscopic bases (like K₃PO₄) in a glovebox.[1]
-
Consider Boronate Esters: Boronic acids are susceptible to protodeboronation. Converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly suppress this side reaction. MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, which can be highly effective.[8]
-
Base Selection: While aqueous bases are common in Suzuki couplings, they can be a source of both water and hydroxide, which can promote side reactions.[9] Consider using a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Homocoupling Product | Oxygen in reaction; Slow transmetalation | Thoroughly degas solvents; Use bulky, electron-rich ligands; Use slight excess of boronic acid. |
| Protodebromination | Protic impurities (water); Boronic acid instability | Use anhydrous reagents/solvents; Use boronate esters (pinacol, MIDA) instead of boronic acids. |
| Hydroxylation | Presence of water/hydroxide; High temperatures | Use anhydrous conditions; Choose a non-hydroxide base (e.g., K₂CO₃, CsF). |
Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
Degassing: Place a mixture of 1,4-dioxane and water (4:1 v/v) in a flask and bubble with Argon for 30 minutes.[1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (2.0 mmol).[3]
-
Solvent Addition: Add the degassed solvent mixture (10 mL) to the flask via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS every hour. Once the starting material is consumed, cool the reaction to room temperature to prevent byproduct formation from prolonged heating.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[10][11] The reaction typically shows high selectivity for the more reactive C-Br bond over the C-Cl bond.
Frequently Asked Questions (FAQs)
Q1: Besides my desired product, I am isolating a dehalogenated starting material. Why does this happen in a C-N coupling reaction?
A1: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can occur via two main mechanisms:
-
β-Hydride Elimination: After the formation of the palladium-amido complex, an unproductive side reaction can compete with reductive elimination. If the amine has a β-hydrogen, β-hydride elimination can occur to yield the dehalogenated arene and an imine.[10]
-
Hydrodehalogenation: Similar to the Suzuki reaction, trace amounts of water or other proton sources can lead to the replacement of the halogen with hydrogen.
Troubleshooting & Optimization:
-
Ligand Choice: The choice of ligand is paramount. Bulky alkylphosphine ligands (e.g., tBuXPhos, RuPhos) or specific bidentate ligands like Xantphos are designed to promote the final reductive elimination step, making it faster than competing side reactions like β-hydride elimination.[10][11][12]
-
Base and Solvent: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[11] Ensure you are using high-purity, anhydrous solvents like toluene or dioxane.[12] Chlorinated solvents should be avoided as they can interfere with the catalyst.[12]
Q2: My reaction is sluggish and I'm getting low yields. Could the base be the issue?
A2: Yes, the base plays a critical role. It is involved in the deprotonation of the amine after it coordinates to the palladium center, which is a key step in the catalytic cycle.[11]
-
Insufficient Basicity: If the base is not strong enough to deprotonate the Pd-amine complex, the catalytic cycle will stall. For less acidic amines, a very strong base like LHMDS or KHMDS is often required.
-
Poor Solubility: Some inorganic bases have poor solubility in organic solvents. The rate of agitation can significantly impact the reaction rate, as dense bases can settle at the bottom of the flask.[12] Using a soluble organic base like DBU in combination with an inorganic base can sometimes be effective.[12][13]
Competing Pathways in Cross-Coupling Reactions
Caption: Key catalytic crossroads leading to desired product or side products.
III. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are also common with highly electron-deficient rings like pyridazine. Here, a nucleophile directly displaces one of the halogens without a metal catalyst.
Frequently Asked Questions (FAQs)
Q1: I am trying to achieve monosubstitution, but I'm getting a significant amount of the disubstituted product. How can I improve selectivity?
A1: this compound has two potential sites for substitution. Disubstitution occurs when your nucleophile reacts at both the C-Cl and C-Br positions.[1]
-
Cause: This is often a result of using too large an excess of the nucleophile, elevated temperatures, or prolonged reaction times. The first substitution activates the ring towards a second substitution.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a stoichiometric amount of the nucleophile, or even a slight excess of the this compound starting material, to favor monosubstitution.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can often provide better selectivity, even if it requires a longer reaction time.[1] Monitor the formation of the disubstituted product by LC-MS and stop the reaction once an optimal ratio is achieved.
Q2: My starting material is being consumed, but my main product is a hydroxylated pyridazine. What's wrong?
A2: This indicates that water or hydroxide ions are acting as a competing nucleophile, leading to hydrolysis.[2][14]
-
Cause: This is common when using aqueous bases (like NaOH or KOH) or when using solvents that are not properly dried, especially in reactions run at higher temperatures.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use freshly dried, polar aprotic solvents like DMF or DMSO.[1]
-
Choice of Base: Use a non-hydroxide base to deprotonate your nucleophile. Organic bases like DBU or inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃ are excellent alternatives.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-3-chloropyridazine
Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-chloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a single, universally adopted method is not prominently documented, the synthesis of this compound can be logically approached through two primary retrosynthetic pathways, leveraging common transformations in pyridazine chemistry. These routes typically involve either the halogenation of a pyridazine precursor or the construction of the halogenated pyridazine ring. The two most plausible routes are:
-
Route A: Diazotization of an Aminopyridazine. This classic approach involves the conversion of an amino group on the pyridazine ring to a diazonium salt, which is then displaced by a halide. For this compound, this would likely start from either 5-Amino-3-chloropyridazine or 3-Amino-5-bromopyridazine.
-
Route B: Halogenation of a Pyridazinone Precursor. This method involves the conversion of a pyridazinone to the corresponding chloropyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by bromination.
Q2: I am observing a low yield in my reaction. What are the general factors I should investigate?
A2: Low yields in the synthesis of halogenated pyridazines can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry. Impurities can lead to undesirable side reactions.
-
Reaction Temperature: Temperature control is often critical, especially during diazotization, which is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[]
-
Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of one reagent may lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times can lead to lower yields of the desired product.
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: The nature of impurities will depend on the synthetic route chosen. Common impurities could include:
-
Starting materials: Unreacted starting materials are a common impurity if the reaction does not go to completion.
-
Isomeric products: In cases of direct halogenation, the formation of regioisomers is possible.
-
Hydroxylated byproducts: If water is present, the diazonium salt can be converted to a hydroxyl group, leading to the formation of a pyridazinone.
-
Dehalogenated products: Under certain conditions, reductive dehalogenation can occur.
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent system for chromatography will depend on the polarity of the product and impurities.
Troubleshooting Guides
Route A: Synthesis via Diazotization of an Aminopyridazine
This route is a versatile method for introducing halogens onto an aromatic ring and is analogous to the well-established Sandmeyer reaction.[]
-
Diazotization: Dissolve the starting aminopyridazine in a suitable acidic solution (e.g., HBr for bromination, HCl for chlorination) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes) to ensure complete formation of the diazonium salt.
-
Halogenation (Sandmeyer Reaction): In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (CuBr or CuCl) in the appropriate acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide mixture. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no product formation | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) catalyst. | 1. Ensure the aminopyridazine is fully dissolved in the acid before adding sodium nitrite. Use a slight excess of NaNO₂. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and addition steps. Prepare the diazonium salt fresh and use it immediately. 3. Use freshly prepared or high-quality copper(I) halide. |
| Formation of a dark, tarry substance | Polymerization of the starting material or product under acidic conditions. | Ensure efficient stirring and maintain a low temperature during the addition of the diazonium salt. Diluting the reaction mixture may also help. |
| Presence of hydroxylated byproduct (pyridazinone) | The diazonium salt reacted with water instead of the halide. | Ensure a sufficiently high concentration of the halide in the reaction mixture. Add the diazonium salt to the copper halide solution, not the other way around. |
| Difficult purification | Formation of multiple byproducts. | Optimize the reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation. Consider using a different purification technique, such as preparative HPLC. |
Route B: Synthesis via Halogenation of a Pyridazinone Precursor
This route is advantageous if the corresponding pyridazinone is readily available. The conversion of a pyridazinone to a chloropyridazine is a common and generally high-yielding reaction.
-
Chlorination: To the starting pyridazinone, add an excess of phosphorus oxychloride (POCl₃). A co-solvent such as toluene or N,N-dimethylformamide (DMF) can be used.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate, sodium hydroxide) until the product precipitates or can be extracted.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Bromination: The resulting chloropyridazine can then be brominated. This may involve electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV irradiation, or via a directed ortho-metalation approach followed by quenching with a bromine source. The specific conditions will depend on the reactivity of the chloropyridazine intermediate.
-
Purify the final product using column chromatography or recrystallization.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete chlorination of the pyridazinone | 1. Insufficient amount of POCl₃. 2. Insufficient reaction time or temperature. | 1. Use a larger excess of POCl₃. 2. Increase the reflux time or temperature, while monitoring for potential decomposition. |
| Low yield in the bromination step | 1. Low reactivity of the chloropyridazine towards electrophilic bromination. 2. Formation of multiple brominated isomers. | 1. Consider using a more reactive brominating agent or a different synthetic strategy, such as metal-halogen exchange followed by bromination. 2. Optimize the reaction conditions (solvent, temperature, catalyst) to improve regioselectivity. Careful purification by chromatography will be necessary. |
| Decomposition during POCl₃ quench | The quenching process is highly exothermic and can lead to decomposition. | Add the reaction mixture to ice very slowly with efficient stirring and cooling. |
| Product is difficult to extract from the aqueous layer | The product may be protonated and soluble in the acidic aqueous layer. | Ensure complete neutralization or even make the aqueous layer slightly basic before extraction. |
Visualization of Synthetic Pathways
Caption: Plausible synthetic routes to this compound.
Key Reagent and Condition Summary
| Transformation | Key Reagents | Typical Conditions | Potential Issues |
| Diazotization | Aminopyridazine, NaNO₂, Acid (HCl, HBr) | 0-5 °C | Diazonium salt instability, side reactions with water. |
| Sandmeyer Reaction | Diazonium salt, CuCl, CuBr | 0-60 °C | Low yields, tar formation. |
| Chlorination of Pyridazinone | Pyridazinone, POCl₃ | Reflux | Incomplete reaction, decomposition during workup. |
| Bromination | Chloropyridazine, NBS, Br₂ | Varies (Heat, UV, or metal catalysis) | Low regioselectivity, low reactivity. |
References
Troubleshooting failed reactions with 5-Bromo-3-chloropyridazine
Technical Support Center: 5-Bromo-3-chloropyridazine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Section 1: Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the inherent chemical properties of the substrate. The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic nature has two major consequences:
-
It activates the halide positions towards nucleophilic aromatic substitution (SNAr).
-
The nitrogen lone pairs can coordinate to and potentially inhibit transition metal catalysts, a critical consideration in cross-coupling reactions.[1][2]
The molecule possesses two different halogens, offering opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond due to its lower bond dissociation energy.[3] This differential reactivity is the cornerstone of sequential cross-coupling strategies.
Section 2: General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random screening. Below is a logical workflow to diagnose common issues.
Caption: A logical workflow to diagnose and resolve failed reactions.
Section 3: Troubleshooting Palladium Cross-Coupling Reactions
This is the most common application for this compound. Success hinges on maintaining an active catalytic cycle.
Suzuki-Miyaura Coupling
Q1: My Suzuki reaction is failing or giving very low yield. What are the most common reasons for failure?
A1: Failure in Suzuki couplings with this substrate typically stems from three areas:
-
Catalyst Inhibition: The pyridazine nitrogens can coordinate to the palladium center, acting as a ligand and poisoning the catalyst. This is especially problematic with less bulky ligands.[2] To overcome this, use bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(tBu)3). These ligands promote the reductive elimination step and can sterically disfavor coordination of the pyridazine nitrogen.
-
Boronic Acid Decomposition: Boronic acids, particularly heteroaromatic ones, can be unstable and undergo protodeboronation (replacement of the B(OH)2 group with hydrogen) under the reaction conditions.[4] This is often exacerbated by strong bases and prolonged heating in aqueous media.[5]
-
Solution: Use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). Use milder bases like K3PO4 or KF instead of Na2CO3, and minimize water content if possible.[5]
-
-
Poor Solubility: The starting material or coupling partner may have poor solubility in the chosen solvent, leading to a sluggish heterogeneous mixture.
-
Solution: Screen solvents like dioxane, DMF, or toluene/water mixtures. Functionalizing coupling partners to enhance solubility can also be a viable strategy.[5]
-
Q2: I am observing significant amounts of 3-chloropyridazine (debromination) as a byproduct. How can I prevent this?
A2: Debromination is a common side reaction that often competes with the desired cross-coupling. It can arise from the protodeboronation of the boronic acid partner followed by a coupling with the resulting arene, or via direct hydrodehalogenation pathways.
-
Causality: This often points to an issue with the transmetalation step being too slow relative to competing decomposition pathways.
-
Troubleshooting Steps:
-
Check Boronic Acid Quality: As mentioned in A1, poor quality boronic acid is a primary suspect.
-
Add Water: For reactions using anhydrous K3PO4, the addition of a few equivalents of water can sometimes be beneficial, as it's required to facilitate the activity of the base.[6]
-
Change Base/Solvent System: Switch to a different base. For example, if you are using Cs2CO3 in dioxane, try K3PO4 in toluene/water. The choice of base and solvent is highly interdependent.
-
Use a More Active Catalyst: Switching to a more active ligand (e.g., from PPh3 to a Buchwald ligand) can accelerate the desired coupling, outcompeting the debromination pathway.
-
| Parameter | Condition A (Standard) | Condition B (For Challenging Cases) | Rationale |
| Catalyst | Pd(PPh3)4 (3-5 mol%) | Buchwald G3 Precatalyst (1-2 mol%) | Precatalysts offer better formation of the active Pd(0) species. Buchwald ligands are robust for heteroaromatic couplings.[7][8] |
| Ligand | N/A | SPhos or XPhos (1.2x Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6] |
| Base | Na2CO3 (2 M aq. solution) | K3PO4 (anhydrous or with 5 eq. H2O) | K3PO4 is often more effective for electron-deficient halides and can minimize base-mediated side reactions.[6] |
| Solvent | Dioxane/H2O or Toluene/H2O | Dioxane or 2-MeTHF | Anhydrous or minimally aqueous conditions can prevent boronic acid decomposition. |
| Temperature | 80-100 °C | 80-110 °C | Higher temperatures may be needed, but monitor for decomposition. |
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of the C-Br bond is not working. What should I try first?
A1: This is a notoriously challenging reaction for pyridazines. The primary obstacle is, again, catalyst inhibition by both the substrate's ring nitrogens and the amine nucleophile's nitrogen.[1]
-
The Critical Role of the Ligand: Standard ligands like BINAP or PPh3 are often ineffective. You MUST use specialized, sterically hindered biarylphosphine ligands. Josiphos, Xantphos, or Buchwald-type ligands (e.g., RuPhos, BrettPhos) are essential to create a sterically crowded palladium center that favors coupling over inhibition.
-
Base Selection is Key: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] However, if your substrate is base-sensitive, weaker bases like Cs2CO3 or K3PO4 can be screened, though they often require higher temperatures and more active catalysts (e.g., G3/G4 precatalysts).[9]
-
Use a Precatalyst: Using a palladium precatalyst (e.g., XPhos Pd G3) is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3.[9] Precatalysts provide a more reliable and reproducible generation of the active Pd(0) species.
Caption: Catalytic cycle for Buchwald-Hartwig amination and the key inhibition pathway.
Section 4: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q1: I want to perform an SNAr reaction. Which position is more reactive, the C3-Chloro or the C5-Bromo?
A2: In SNAr, reactivity is governed by electronics and the stability of the intermediate Meisenheimer complex, not bond strength. The chlorine at the C3 position is generally more activated towards nucleophilic attack than the bromine at the C5 position.
-
Electronic Rationale: The C3 position is ortho to one ring nitrogen and para to the other, while the C5 position is meta to one nitrogen. Both ortho and para positions are significantly more activated by the electron-withdrawing nature of the nitrogens, which stabilize the negative charge in the Meisenheimer intermediate. The C3 position benefits more from this stabilization. Therefore, with common nucleophiles (alkoxides, amines), substitution will preferentially occur at the C3-chloro position.[10][11]
Q2: My SNAr reaction with an amine is sluggish. How can I improve the rate and yield?
A2: If an SNAr reaction is not proceeding well, consider the following:
-
Increase Temperature: These reactions often require elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate.
-
Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged Meisenheimer complex intermediate.
-
Add a Base: If you are using a nucleophile with an acidic proton (like a primary or secondary amine), a non-nucleophilic base (e.g., DIPEA, K2CO3) is necessary to neutralize the H-X generated, which would otherwise protonate and deactivate the nucleophile.
-
Consider Fluoride-Promoted Amination: In some cases, using a fluoride source like CsF can promote the amination of chloro-heterocycles, offering an alternative to traditional heating with a carbonate base.[10]
Section 5: Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a representative example for coupling an arylboronic acid at the bromine position.
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K3PO4, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2.4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (approx. 0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS. Typical reaction times are 4-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol provides a starting point for the amination of the C5-bromo position.
-
Setup: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 eq) to a flame-dried flask.
-
Catalyst/Reagent Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (RuPhos, 2.4 mol%), and this compound (1.0 eq).
-
Solvent/Nucleophile Addition: Add anhydrous, degassed toluene (approx. 0.1 M). Finally, add the amine nucleophile (1.2 eq) via syringe.
-
Reaction: Seal the vessel and heat to 100-110 °C. Monitor the reaction progress by LCMS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the layers.
-
Extraction & Concentration: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Chemoselective Coupling of 5-Bromo-3-chloropyridazine
Welcome to the technical support center for the chemoselective coupling of 5-bromo-3-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we will delve into the underlying principles of chemoselectivity and provide practical, field-proven advice to troubleshoot common experimental challenges.
The Core Challenge: Achieving Chemoselectivity
The primary hurdle in the functionalization of this compound is achieving chemoselectivity. The molecule possesses two distinct halogen atoms, bromine at the C5 position and chlorine at the C3 position. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens towards oxidative addition follows a well-established trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity is the cornerstone of selective functionalization, allowing for coupling at the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations.[1][2] However, realizing high selectivity is not merely a matter of course; it necessitates meticulous optimization of the catalytic system and reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective coupling at the C-Br position?
A1: The selective activation of the C-Br bond over the C-Cl bond is rooted in their differing bond dissociation energies and reactivity towards the low-valent metal center of the catalyst.[1] The C-Br bond is weaker and more readily undergoes oxidative addition, the rate-determining step in many cross-coupling catalytic cycles, compared to the stronger C-Cl bond.[3][4] By carefully selecting the catalyst and controlling reaction conditions, we can exploit this reactivity gap to favor functionalization at the C5 position.
Q2: Which cross-coupling reactions are best suited for the selective functionalization of this compound?
A2: Several powerful cross-coupling reactions can be employed for the selective modification of this compound at the C5 position. The choice of reaction is dictated by the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for the formation of C-C bonds with a wide variety of aryl and vinyl boronic acids or esters.[5][6]
-
Buchwald-Hartwig Amination: The premier method for constructing C-N bonds with an extensive range of primary and secondary amines.[7][8]
-
Sonogashira Coupling: Employed for the creation of C-C bonds with terminal alkynes.
-
C-S Coupling: A variation of Buchwald-Hartwig type conditions can be used to form C-S bonds with thiols and thiophenols.[7]
Q3: How do the electronic properties of the pyridazine ring influence the reaction?
A3: The electron-deficient nature of the pyridazine ring, due to the presence of two nitrogen atoms, generally facilitates the oxidative addition of palladium to the carbon-halogen bond.[5] This can be advantageous, sometimes allowing for successful coupling reactions without the need for highly specialized and expensive ligands.[5]
Q4: What are the most critical parameters to control for achieving high selectivity?
A4: The key to high selectivity lies in the judicious control of several experimental variables:
-
Catalyst System: The choice of the palladium precursor and, crucially, the ligand is of utmost importance.
-
Reaction Temperature: Lower temperatures generally enhance selectivity for the more reactive C-Br bond.
-
Reaction Time: Careful monitoring of the reaction progress is essential to halt the reaction upon consumption of the starting material, thereby preventing subsequent, undesired reactions at the C-Cl position.
Troubleshooting Guide: From Low Yield to Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A common and frustrating issue is the failure to obtain the desired product. A systematic approach to troubleshooting is key.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not have been generated in situ, or the catalyst may have degraded due to improper handling or storage. | * Verify Catalyst Activity: Test the catalyst with a known, reliable coupling reaction. * Use a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst that readily forms the active Pd(0) species under the reaction conditions.[9] * Ensure Inert Atmosphere: Rigorously degas solvents and use an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction to prevent oxidation of the catalyst. |
| Suboptimal Ligand Choice | The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand can lead to slow oxidative addition or reductive elimination.[10] | * Screen Different Ligands: For Suzuki couplings, start with common phosphine ligands like PPh₃ or dppf. For more challenging couplings, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos may be necessary.[2][11] * Consider Ligand-to-Metal Ratio: The optimal ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes inhibit the reaction. |
| Incorrect Base | The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[6][12] | * Choose an Appropriate Base: For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a robust choice for heteroaryl halides.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.[9] |
| Low Reaction Temperature | The oxidative addition step is often the rate-limiting step and requires sufficient thermal energy. | * Increase Temperature Incrementally: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side reactions. Typical temperatures range from 80-100 °C.[2] |
Problem 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl)
Achieving selectivity is the primary goal. If you are observing significant amounts of the di-substituted product, consider the following:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. | * Lower the Reaction Temperature: Start at a lower temperature (e.g., 80 °C) and monitor the reaction closely.[2] |
| Prolonged Reaction Time | Allowing the reaction to proceed long after the starting material is consumed increases the likelihood of the less reactive C-Cl bond participating in the coupling. | * Monitor Reaction Progress: Use TLC, HPLC, or LC-MS to track the consumption of the this compound.[13] Quench the reaction as soon as the starting material is no longer detectable. |
| Highly Active Catalyst System | A very active catalyst, while beneficial for difficult couplings, may not be selective enough for this substrate. | * Use a Less Active Catalyst: Consider switching to a less reactive palladium precursor or ligand. For example, if you are using a highly active Buchwald-type ligand, try a simpler phosphine ligand like PPh₃. |
| Excess Coupling Partner | A large excess of the boronic acid or amine can drive the reaction towards completion, including the less favorable C-Cl coupling. | * Reduce the Stoichiometry: Use a smaller excess of the coupling partner (e.g., 1.1-1.2 equivalents). |
Problem 3: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but then stalls before completion.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Coordination to Pyridazine Nitrogens | The nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, leading to the formation of inactive complexes. | * Use Bulky Ligands: Sterically hindered ligands can disfavor the coordination of the pyridazine nitrogens to the palladium center.[14] |
| Formation of Inactive Palladium Species | Over time, the active Pd(0) catalyst can aggregate to form inactive palladium black or undergo other deactivation pathways.[15][16] | * Ensure Proper Mixing: Vigorous stirring is essential to maintain a homogeneous reaction mixture and prevent localized high concentrations of catalyst. * Consider a Heterogeneous Catalyst: In some cases, a supported palladium catalyst may offer greater stability. |
| Impurities in Reagents or Solvents | Impurities, such as sulfur or other coordinating species, can act as catalyst poisons.[17] | * Use High-Purity Reagents and Solvents: Ensure all chemicals are of high purity and that solvents are appropriately dried and degassed.[17] |
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues in the chemoselective coupling of this compound.
Experimental Protocols: Starting Points for Success
The following protocols provide robust starting points for common cross-coupling reactions. Remember that optimization may be necessary for your specific substrate.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a general starting point for the C-C bond formation at the C5-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (5 mol%).
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol provides a starting point for C-N bond formation at the C5-Br position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
LiHMDS (1.5 equivalents)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Seal the tube, and then evacuate and backfill with argon.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and LiHMDS (1.5 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst and Ligand Selection Guide
The following table provides a starting point for catalyst and ligand selection for various coupling reactions.
| Reaction Type | Recommended Palladium Precursor | Recommended Ligand | Typical Base | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | PPh₃, dppf, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[2] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, BrettPhos, Xantphos | LiHMDS, NaOtBu, K₃PO₄ | The choice of ligand is often crucial and depends on the nature of the amine. RuPhos and BrettPhos are excellent starting points.[9] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | A copper co-catalyst (e.g., CuI) is often required. |
| C-S Coupling | Pd₂(dba)₃ | Xantphos, dppf | K₂CO₃, Cs₂CO₃ | Similar conditions to Buchwald-Hartwig amination can often be adapted. |
Monitoring Reaction Progress
Effective reaction monitoring is crucial for optimizing yield and selectivity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that confirms the mass of the product and can help identify byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and provides detailed structural information about all components in the reaction mixture.[18]
By understanding the principles of chemoselectivity and employing a systematic approach to optimization and troubleshooting, you can successfully navigate the challenges of working with this compound and unlock its full potential as a valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. benchchem.com [benchchem.com]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Overcoming low reactivity of the chloro group in 5-Bromo-3-chloropyridazine
A Senior Application Scientist's Guide to Overcoming the Low Reactivity of the 3-Chloro Group
Welcome to the technical support center for 5-Bromo-3-chloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the functionalization of this versatile heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why the C3-chloro group is unreactive and how to strategically overcome this hurdle.
Part 1: Understanding the Core Challenge - FAQs on Reactivity
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Question: Why is the chloro group at the 3-position of the pyridazine ring so unreactive towards nucleophilic substitution?
Answer: The low reactivity of the 3-chloro group is a consequence of the electronic properties of the pyridazine ring. Pyridazine is a π-deficient heterocycle, meaning the two adjacent nitrogen atoms strongly withdraw electron density from the ring carbons.[1] While this generally makes the ring susceptible to nucleophilic attack, the effect is not uniform across all positions.
-
Electronic Effects: The nitrogen atoms at positions 1 and 2 exert a powerful inductive and mesomeric (resonance) electron-withdrawing effect. For a nucleophilic aromatic substitution (SNAr), the attacking nucleophile forms a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is key. The negative charge is best stabilized when it can be delocalized onto the electronegative nitrogen atoms. In the case of attack at the C3 position, this delocalization is less effective compared to attack at other positions (like C4 or C6), resulting in a higher activation energy for the reaction.[2][3]
-
Kinetic vs. Thermodynamic Control: While the C-Br bond is thermodynamically weaker and generally more reactive in metal-catalyzed cross-coupling reactions, the C-Cl bond's inertness in SNAr is a kinetic issue related to the high energy of the reaction intermediate.
Question: I need to functionalize the C3 position. Should I use Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed Cross-Coupling reaction?
Answer: The choice depends heavily on your desired transformation and tolerance for harsh reaction conditions.
-
Choose SNAr for: Strong, hard nucleophiles like alkoxides, thiolates, or small primary/secondary amines where high temperatures and pressures are feasible in your lab. SNAr can be cost-effective as it avoids expensive metal catalysts and ligands. However, it is often limited by a narrow substrate scope and low functional group tolerance.
-
Choose Cross-Coupling for: A broader range of transformations, including C-C (Suzuki, Stille, etc.), C-N (Buchwald-Hartwig), and C-O bond formation, especially when dealing with sensitive functional groups or when SNAr fails.[4] Modern cross-coupling reactions offer milder conditions and greater predictability, though they require careful optimization of the catalyst, ligand, and base.[5]
Below is a decision-making workflow to help guide your choice.
Caption: Decision workflow for functionalizing the C3 position.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides practical, actionable advice for when your experiments do not proceed as planned.
Scenario 1: My Buchwald-Hartwig Amination of the 3-Chloro Position is Failing
The Buchwald-Hartwig amination is the premier method for forming C-N bonds with unreactive aryl chlorides.[6][7] Success hinges almost entirely on the correct combination of a palladium precatalyst, a specialized ligand, and a suitable base.[8]
Frequently Asked Questions & Troubleshooting
Question: I see no conversion of my starting material. What is the most likely cause?
Answer: The most common failure point is an insufficiently active catalytic system. The C-Cl bond at the 3-position of pyridazine is electronically deactivated and requires a highly active catalyst for the initial oxidative addition step, which is often rate-limiting.[8]
Question: There are so many ligands available. How do I choose the right one?
Answer: For challenging substrates like this, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. Start with a well-established, powerful ligand.
Troubleshooting Table: Buchwald-Hartwig Amination
| Symptom | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Inactive Catalyst: The chosen ligand is not potent enough to activate the C-Cl bond. | 1. Switch to a more robust ligand system. Good starting points are G3 or G4 palladacycle precatalysts paired with bulky biarylphosphine ligands like RuPhos or SPhos. |
| 2. Incorrect Base: The base may not be strong enough to deprotonate the amine or the Pd(II) intermediate. | 2. Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is standard. For very hindered amines, Lithium bis(trimethylsilyl)amide (LHMDS) can be effective.[8] | |
| 3. Low Temperature: The reaction requires thermal energy to overcome the activation barrier. | 3. Increase the temperature. Reactions are typically run between 80-120 °C in solvents like toluene or dioxane. | |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Moisture in Reaction: Water can interfere with the catalytic cycle. | 1. Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Argon or Nitrogen). |
| 2. Slow Reductive Elimination: The final product-forming step is slow, allowing side reactions to occur. | 2. The choice of ligand also influences reductive elimination. Sometimes switching to a different class of ligand (e.g., from a biarylphosphine to a ferrocenyl-based one like Xantphos) can help.[9] |
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the amination of the C3-chloro position.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
RuPhos-G3 Palladacycle (2 mol%)
-
RuPhos ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the amine, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the RuPhos-G3 precatalyst and the additional RuPhos ligand.
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration should be approximately 0.1 M with respect to the pyridazine starting material.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scenario 2: My Suzuki Cross-Coupling at the 3-Chloro Position is Sluggish
The Suzuki reaction is a powerful tool for C-C bond formation.[10] While the C-Br bond at the 5-position is significantly more reactive and will couple preferentially under standard conditions, selectively coupling at the C-Cl bond is achievable with the right catalytic system.[11]
Frequently Asked Questions & Troubleshooting
Question: I want to perform a Suzuki reaction at the C3-chloro position without touching the C5-bromo position. Is this possible?
Answer: This is extremely challenging and generally not synthetically viable. The oxidative addition of palladium to a C-Br bond is kinetically much faster than to a C-Cl bond.[11] The standard approach is to first perform the Suzuki coupling at the more reactive C5-bromo position and then target the C3-chloro position in a subsequent, more forcing cross-coupling reaction.
Question: My Suzuki reaction at C3 (after having functionalized C5) is giving low yields. What should I check first?
Answer: Similar to the Buchwald-Hartwig amination, the issue is almost always the catalyst's inability to efficiently break the strong C-Cl bond. Additionally, the quality of the boronic acid and the choice of base are critical.
Troubleshooting Table: Suzuki Cross-Coupling
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | 1. Inactive Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. | 1. Use a modern catalyst system. A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is necessary. Bulky, electron-rich phosphines (SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[12] |
| 2. Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. | 2. Use fresh, high-purity boronic acid. If in doubt, dissolve the boronic acid in a solvent like ether, wash with water to hydrolyze any boroxine, dry, and use immediately. | |
| 3. Incorrect Base/Solvent: The base is crucial for the transmetalation step.[10][13] | 3. A strong base is typically needed. K₃PO₄ or Cs₂CO₃ are excellent choices. Use a polar aprotic solvent system like dioxane/water (e.g., 4:1) to aid solubility of both the organic and inorganic components. | |
| Protodeborylation of Boronic Acid | 1. Reaction Too Hot / Too Long: The boronic acid is degrading under the reaction conditions. | 1. Try to lower the reaction temperature or shorten the reaction time. This may require using a more active catalyst to achieve full conversion under milder conditions. |
Protocol: Suzuki Cross-Coupling at the 3-Chloro Position
This protocol assumes the 5-bromo position has already been functionalized.
Materials:
-
3-Chloro-5-(substituted)-pyridazine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (3 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (potassium phosphate) (2.0 eq)
-
Anhydrous 1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
Vessel Preparation: To a reaction vessel, add the 3-chloro-5-(substituted)-pyridazine, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Catalyst Addition: Under argon, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitoring & Work-up: Follow the monitoring and work-up steps described in the Buchwald-Hartwig protocol.
-
Purification: Purify the product via column chromatography or recrystallization.
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Column Chromatography Purification of 5-Bromo-3-chloropyridazine
Welcome to the technical support center for the purification of 5-Bromo-3-chloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this halogenated pyridazine and require robust, field-proven insights for its purification by column chromatography. Here, we move beyond generic protocols to address the specific challenges and nuances of this compound, ensuring scientific integrity and enabling you to develop a self-validating purification system.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the column chromatography of this compound.
Question: I'm observing poor separation between my desired product, this compound, and a closely-eluting impurity. How can I improve the resolution?
Answer:
Poor resolution is a frequent challenge when purifying halogenated heterocycles due to their similar polarities.[1] The key is to optimize the selectivity of your chromatographic system.
-
Underlying Cause: The polarity of your eluent system is likely not optimal to differentiate between the subtle differences in interaction of your product and the impurity with the silica gel surface. This compound, with a calculated LogP of approximately 1.89, is a moderately polar compound.[2] Impurities could include starting materials or byproducts with very similar polarity, such as other halogenated pyridazines.
-
Step-by-Step Solution:
-
Re-evaluate Your Solvent System with Thin Layer Chromatography (TLC): The ideal Rf value for the target compound in flash column chromatography is between 0.2 and 0.4.[2][3] A common starting solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]
-
Fine-Tune the Polarity: If your spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of ethyl acetate. Conversely, if the spots remain at the baseline (low Rf), increase the ethyl acetate concentration. For instance, a patent for the purification of a similar compound, 2,3-dibromo-5-chloropyridine, utilized 30% ethyl acetate in hexane.[5] This provides a logical starting point for your TLC analysis.
-
Consider Alternative Solvents: If adjusting the hexane/ethyl acetate ratio does not provide adequate separation, consider changing the solvent system to introduce different selectivity. A mixture of dichloromethane and hexanes can be effective.[2]
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve the impurity, a gradient elution can be highly effective. Start with a low polarity mobile phase to allow the less polar compounds to elute, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[6]
-
Question: My yield of this compound is significantly lower than expected after column chromatography. Where could my product be going?
Answer:
Low recovery can be attributed to several factors, with compound stability on the stationary phase being a primary concern for halogenated heterocycles.
-
Potential for On-Column Degradation: Silica gel is slightly acidic and can potentially promote the degradation of sensitive compounds.[7] Halogenated pyridazines can be susceptible to dehalogenation or other acid-catalyzed reactions.[8][9]
-
Irreversible Adsorption: The nitrogen atoms in the pyridazine ring can interact strongly with the silanol groups on the silica surface, leading to irreversible binding and loss of product.[7]
-
Troubleshooting Protocol:
-
Assess Stability with a 2D TLC: To determine if your compound is degrading on silica, perform a two-dimensional TLC. Spot your crude material in one corner of a TLC plate and run it in your chosen solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica gel.[8]
-
Deactivate the Silica Gel: If degradation is confirmed, you can deactivate the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine before packing the column. This will neutralize the acidic sites on the silica surface.[7]
-
Consider an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[7] A patent for a related compound, 2-iodo-3-bromo-5-chloropyridine, mentions the use of basic alumina column chromatography for purification.[10]
-
Optimize Loading Technique: Overloading the column can lead to band broadening and poor separation, which can be mistaken for low yield if fractions are not carefully analyzed. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Question: The fractions containing my purified this compound are taking a very long time to elute, and the peaks are broad (tailing). What is causing this and how can I fix it?
Answer:
Peak tailing is often a sign of strong interaction between your compound and the stationary phase.
-
Scientific Rationale: The basic nitrogen atoms of the pyridazine ring can form strong hydrogen bonds with the acidic silanol groups of the silica gel, slowing its elution and causing the characteristic tailing.[7]
-
Corrective Actions:
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent or a modifier to your eluent can help to disrupt these strong interactions. For example, adding 0.5-1% of triethylamine to your mobile phase can significantly improve the peak shape of basic compounds by competing for the acidic sites on the silica gel.
-
Increase the Polarity of the Eluent: A gradual increase in the polarity of your solvent system during the elution (gradient elution) can help to push the compound off the column more effectively and reduce tailing.
-
Check for Column Overloading: As mentioned previously, loading too much sample can lead to tailing. Ensure you are using an appropriate sample-to-silica gel ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?
A1: Based on its structure and the purification of similar dihalopyridines, a good starting point for TLC analysis would be a mixture of hexanes and ethyl acetate. Begin with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity to 8:2, 7:3, and so on, until you achieve an Rf value for your product between 0.2 and 0.4.[2][3] A literature precedent for a similar compound suggests that 30% ethyl acetate in hexane is a reasonable system to investigate.[5]
Q2: How can I be sure that the spot I'm seeing on my TLC plate is actually this compound?
A2: The most reliable method is to run a co-spot on your TLC plate. This involves spotting your crude reaction mixture in one lane, a reference standard of pure this compound in another lane, and a third lane where you spot both the crude mixture and the reference standard on top of each other. If the spot in your crude mixture is indeed the product, it will have the same Rf value as the reference standard and will appear as a single, merged spot in the co-spot lane.[11]
Q3: Is it better to dry-load or wet-load my sample onto the column?
A3: For compounds that are not highly soluble in the initial, low-polarity eluent, dry loading is often the preferred method.[6] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column. This technique ensures a narrow starting band and can lead to better separation.
Q4: My this compound product appears to be a solid. What is the best way to handle it for column chromatography?
A4: this compound is listed as a solid. For purification, you should dissolve the crude solid in a minimal amount of a suitable solvent, such as dichloromethane or the eluent you plan to use for the chromatography, before loading it onto the column. If using the dry-loading method, dissolve the solid in a volatile solvent like dichloromethane or acetone to pre-adsorb it onto silica gel.
Experimental Protocols and Data
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare a dilute solution of your crude this compound product in a volatile solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, use a capillary tube to spot the crude mixture, a reference standard of the pure product (if available), and a co-spot.
-
Prepare a series of developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plates in the chambers and allow the solvent front to travel up the plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot and identify the solvent system that provides an Rf of 0.2-0.4 for the product and the best separation from impurities.[4]
Data Presentation: Illustrative TLC Data for Dihalopyridazines
| Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rf of this compound | Observations |
| 9:1 | 0.1 | Low mobility, may lead to long elution times. |
| 8:2 | 0.25 | Good mobility, likely a suitable starting point for column chromatography. |
| 7:3 | 0.4 | Higher mobility, may result in co-elution with less polar impurities. |
| 1:1 | 0.7 | Too high, poor separation from other components is likely. |
Note: This table provides hypothetical data for illustrative purposes. Actual Rf values must be determined experimentally.
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Decision-making workflow for improving separation in column chromatography.
Logic for Addressing Compound Instability
Caption: Troubleshooting flowchart for addressing potential compound degradation on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 10. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Bromo-3-chloropyridazine and Its Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 5-Bromo-3-chloropyridazine, a crucial building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The accurate determination of its purity, identity, and impurity profile is paramount for ensuring the quality, safety, and efficacy of downstream products.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols grounded in established regulatory principles.
The Critical Role of Analytical Characterization
This compound serves as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its reactivity, governed by the distinct electronic properties of the bromine and chlorine substituents on the pyridazine ring, allows for selective functionalization. However, this reactivity also presents challenges in controlling reaction selectivity and preventing the formation of closely related impurities. Therefore, robust analytical methods are not merely a quality control checkpoint but an integral part of process development and optimization, essential for meeting the stringent purity requirements of the pharmaceutical industry.[1][4]
The choice of an analytical technique is dictated by the specific question being addressed: Is it the confirmation of the molecular structure? The quantification of the bulk material? Or the detection and identification of trace-level impurities?[2] This guide will navigate these questions by comparing the most effective and commonly employed analytical techniques, underpinned by the principles of method validation outlined by bodies such as the International Council for Harmonisation (ICH).[5][6][7][8]
Comparative Analysis of Key Analytical Techniques
The characterization of this compound and its products relies on a multi-pronged analytical approach. No single technique can provide a complete picture. Instead, a synergistic combination of chromatographic and spectroscopic methods is essential for a comprehensive understanding of the material's quality.[9]
Chromatographic Methods: The Foundation of Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradation products. The two most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][9]
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for purity determination and impurity profiling of moderately polar to nonpolar compounds like this compound.[10][11]
-
Expertise & Experience: The choice of a C18 stationary phase is standard due to its hydrophobic nature, which provides excellent retention and separation of pyridazine derivatives.[10] The mobile phase composition, typically a mixture of acetonitrile or methanol and water, is critical. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both early-eluting polar impurities and late-eluting nonpolar by-products within a single run. The use of a photodiode array (PDA) detector allows for peak purity analysis, providing an additional layer of confidence by comparing UV-Vis spectra across a single chromatographic peak.[12]
-
Trustworthiness: A self-validating HPLC method is one that has been rigorously evaluated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[5][8][13] System suitability tests (SSTs) are performed before each analytical sequence to ensure the system is performing as expected.
For volatile and thermally stable compounds, GC offers high resolution and sensitivity. This compound's structure suggests it is amenable to GC analysis.
-
Expertise & Experience: The selection of the capillary column is paramount. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for halogenated aromatic compounds. The injection technique is also critical; split injection is used for high-concentration samples to avoid column overload, while splitless injection is employed for trace analysis to maximize sensitivity. When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for the definitive identification of volatile impurities.[14]
-
Trustworthiness: Method validation for GC includes assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The use of an internal standard is highly recommended to correct for variations in injection volume and detector response, thereby improving the accuracy and precision of quantitative measurements.
Comparative Summary of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano.[10] | Polysiloxanes (e.g., 5% phenyl-methylpolysiloxane). |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[12] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[9] |
| Advantages | Versatile, non-destructive, excellent for purity profiling of a wide range of compounds.[1] | High resolution, high sensitivity, fast analysis times for suitable analytes.[14] |
| Limitations | Lower resolution than GC for some applications, requires solvent disposal. | Limited to volatile and thermally stable analytes. |
Spectroscopic Methods: Unveiling the Molecular Structure
While chromatography excels at separation, spectroscopy is essential for the definitive identification and structural elucidation of the separated components.
NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are routinely used to confirm the identity of pyridazine derivatives.[9][15][16][17]
-
Expertise & Experience: For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the two protons on the pyridazine ring.[18] The chemical shifts and coupling patterns provide crucial information about the substitution pattern. ¹³C NMR complements this by providing information about the carbon skeleton.[15][16] Advanced 2D NMR techniques can be employed to definitively assign signals for more complex derivatives.[15][17]
-
Trustworthiness: The internal standard, typically tetramethylsilane (TMS), provides a reliable reference point (0 ppm). The purity of the NMR solvent (e.g., CDCl₃) is critical to avoid extraneous signals. Quantitative NMR (qNMR) can be used for highly accurate purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration.[9]
MS provides information about the molecular weight and fragmentation pattern of a molecule, offering orthogonal confirmation of identity. For this compound, its mass spectrum is highly characteristic.
-
Expertise & Experience: The key to identifying this molecule via MS lies in its unique isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[19] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio.[19] The combination of one bromine and one chlorine atom results in a distinctive cluster of molecular ion peaks at M, M+2, and M+4 with an expected relative intensity ratio of approximately 3:4:1.[20][21] This pattern is a definitive fingerprint for the presence of a C₄H₂BrClN₂ species.
-
Trustworthiness: Mass calibration is a fundamental requirement for accurate mass measurement. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the identification by measuring the mass with high precision.
Workflow for Comprehensive Characterization
The logical flow of analysis for a new batch of this compound or a related product would follow a structured sequence to ensure a thorough and reliable characterization.
Caption: A typical analytical workflow for the comprehensive characterization of this compound products.
Detailed Experimental Protocols
The following are representative protocols that serve as a starting point for method development. Optimization will likely be required based on the specific instrumentation and sample matrix.
Protocol for RP-HPLC Purity Analysis
This protocol is adapted from general methods for analyzing heterocyclic pharmaceutical intermediates.[10][11][12]
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-25.1 min: Linear gradient to 90% A, 10% B
-
25.1-30 min: Hold at 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA, monitoring at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
Protocol for GC-MS Analysis
This protocol is based on standard methods for volatile organic compounds.[10][14]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar mid-polarity column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 260 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 45-450.
-
Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.
Logical Relationship of Analytical Data
The data generated from these diverse techniques are not interpreted in isolation. A cohesive understanding is built by cross-referencing the findings to build a complete quality profile.
Caption: Interrelationship between analytical data and the derived information for product characterization.
Conclusion
The analytical characterization of this compound and its derivatives is a multifaceted process that demands a thoughtful and integrated application of various analytical techniques. While HPLC and GC form the bedrock of purity assessment, spectroscopic methods like NMR and MS are indispensable for unequivocal structural elucidation and impurity identification. The protocols and comparative insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to establish robust and reliable analytical workflows, ultimately ensuring the quality and integrity of their scientific endeavors and meeting global regulatory expectations.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pathogenia.com [pathogenia.com]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Identity determination and purity testing [chemcon.com]
- 10. benchchem.com [benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 20. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. CEJ Vol.7-No.2 No.7-20 [edu.utsunomiya-u.ac.jp]
Navigating the Bioactive Landscape of 5-Bromo-3-chloropyridazine Derivatives: A Comparative Guide for Researchers
In the dynamic field of medicinal chemistry, the pyridazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties, including its π-deficient nature and the presence of two adjacent nitrogen atoms, make it a privileged structure for engaging with various biological targets. Among the myriad of pyridazine building blocks, 5-Bromo-3-chloropyridazine offers a versatile platform for chemical exploration, with two distinct halogen atoms providing orthogonal reactivity for the synthesis of diverse derivatives. This guide provides a comprehensive comparison of the biological activities of this compound derivatives, offering insights into their anticancer, antimicrobial, and enzyme inhibitory potential, supported by experimental data and detailed protocols.
The Synthetic Versatility of this compound
The differential reactivity of the chloro and bromo substituents on the pyridazine ring is the key to the synthetic utility of this compound. The chlorine atom at the 3-position is more susceptible to nucleophilic substitution than the bromine atom at the 5-position. This allows for a stepwise and controlled introduction of various functionalities, enabling the creation of diverse chemical libraries for biological screening.
A general synthetic workflow for the derivatization of this compound is depicted below. This strategic approach allows for the introduction of a wide array of substituents at the 3- and 5-positions, leading to a broad exploration of the chemical space and its impact on biological activity.
Caption: General synthetic strategy for derivatizing this compound.
Anticancer Activity: A Promising Frontier
Pyridazine derivatives have demonstrated significant potential as anticancer agents, and modifications on the 5-bromo-3-chloro scaffold can lead to potent and selective compounds.[1] The introduction of various aryl and heteroaryl groups, as well as substituted amino and alkoxy moieties, has been shown to influence their cytotoxic effects against a range of cancer cell lines.
Comparison of Anticancer Activity
While specific studies on a broad series of this compound derivatives are limited, we can extrapolate from closely related pyridazinone and chloropyridazine structures to understand the potential structure-activity relationships (SAR). For instance, in a series of pyridazinone-based compounds, the presence of a bromo-substitution on an appended phenyl ring was shown to enhance antiproliferative activity.[2]
| Derivative Type | Example Substituents | Target Cell Lines | Reported IC50/GI50 Values | Reference |
| Pyridazinone-based diarylureas | 3-bromo benzoylthiourea | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 μM | [2][3] |
| Chloropyridazine hybrids | Substituted chalcones | Eleven mammalian cancer cell lines | Growth Inhibition % at 100 µg/mL | [4] |
| Pyridazine-containing compounds | Varied substitutions | HCT-116, MCF-7 | Varied | [5] |
Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential of this compound derivatives.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of pyridazine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases.[1] For example, certain pyridazinone-based derivatives have been shown to act as VEGFR-2 inhibitors, a critical target in angiogenesis.[2] The proposed mechanism involves the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[2]
Caption: Proposed apoptotic pathway induced by pyridazine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Microbial Resistance
The pyridazine scaffold is also a valuable pharmacophore in the development of new antimicrobial agents.[6][7] Derivatives of this compound have the potential to exhibit broad-spectrum activity against various bacterial and fungal strains.
Comparison of Antimicrobial Activity
Studies on pyridazinone derivatives have shown that halogen substitutions can significantly impact their antimicrobial potency.[2] For instance, a meta-bromo substitution on a benzoylthiourea moiety attached to a pyridazinone core demonstrated high potency against Staphylococcus aureus.[2]
| Derivative Type | Example Substituents | Target Microorganisms | Reported MIC (μg/mL) | Reference |
| Pyridazinone-based thioureas | 3-bromo benzoylthiourea | Staphylococcus aureus | 16 | [2] |
| Pyridazinone-based thioureas | 4-bromo benzoylthiourea | Escherichia coli | 128 | [2] |
| Pyridazinium compounds | Varied substitutions | Pseudomonas aeruginosa, Candida albicans, Staphylococcus aureus, Bacillus subtilis | Varied | [6] |
Note: The data presented is for structurally related compounds and indicates the potential antimicrobial activity of this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibitory Activity: A Targeted Approach
The structural features of this compound derivatives make them attractive candidates for the design of specific enzyme inhibitors. Their ability to form hydrogen bonds and engage in hydrophobic interactions allows for potent and selective binding to the active sites of various enzymes.
While specific enzyme inhibition data for a series of this compound derivatives is not extensively documented, the broader class of pyridazine-containing molecules has been shown to inhibit a range of enzymes, including kinases, which are pivotal in many disease processes.[1] The development of selective kinase inhibitors is a major focus in drug discovery, particularly in oncology.
Conceptual Workflow for Kinase Inhibitor Discovery
Caption: Workflow for the discovery of kinase inhibitors from a chemical library.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. Its synthetic tractability allows for the creation of diverse libraries of compounds with potential applications in oncology and infectious diseases. While the current body of literature provides a strong rationale for exploring this chemical space, further dedicated studies focusing on the systematic derivatization of this compound and comprehensive biological evaluation are warranted. Such research will be crucial in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on this exciting area of medicinal chemistry.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Spectroscopic Guide to Novel Compounds Derived from 5-Bromo-3-chloropyridazine
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical decision that influences the efficiency of synthetic routes and the characteristics of the final products. 5-Bromo-3-chloropyridazine has emerged as a versatile and highly reactive scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its distinct electronic properties, stemming from the presence of two adjacent nitrogen atoms and two different halogen substituents, allow for selective functionalization, making it an attractive precursor in medicinal chemistry.
This guide provides an in-depth comparative analysis of the spectral characteristics of novel compounds synthesized from this compound. We will explore the causality behind experimental choices in spectral analysis and compare these compounds to alternatives synthesized via different routes, supported by experimental data from the literature. Our focus will be on the key analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Strategic Advantage of this compound in Synthesis
The pyridazine core is a significant pharmacophore, present in several therapeutic agents.[1] The utility of this compound as a starting material lies in the differential reactivity of its carbon-halogen bonds. The chlorine atom at the 3-position is activated towards nucleophilic substitution, while the bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonality allows for a stepwise and controlled introduction of various substituents, leading to a wide range of 3,5-disubstituted pyridazine derivatives.
Below is a conceptual workflow illustrating the synthetic utility of this compound.
Caption: Synthetic pathways from this compound.
Case Study: Spectral Analysis of a Novel 3,5-Disubstituted Pyridazine
To illustrate the spectral characterization process, let's consider a hypothetical novel compound, 3-(morpholino)-5-(thiophen-2-yl)pyridazine (Compound A), synthesized from this compound.
Alternative Synthetic Route for Comparison
For a comparative analysis, we will consider an alternative synthesis of a structurally similar compound, a 3,5-disubstituted pyridazine, which does not start from a pre-formed pyridazine ring. A common alternative is the reaction of a 1,4-dicarbonyl compound with hydrazine, followed by functionalization. For instance, the synthesis of a 3-amino-5-arylpyridazine-4-carbonitrile can be achieved via a one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.[2][3] This alternative route often leads to different substitution patterns and potential isomers, which will be reflected in the spectral data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. For pyridazine derivatives, both ¹H and ¹³C NMR provide a wealth of information about the substitution pattern and electronic environment of the heterocyclic core.
¹H NMR Spectroscopy: A Fingerprint of Substitution
The pyridazine ring protons typically appear in the aromatic region of the ¹H NMR spectrum, and their chemical shifts are highly sensitive to the nature and position of substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Comparative Analysis of ¹H NMR Data
| Proton | Compound A (Predicted) | Alternative: 3-Amino-5-phenylpyridazine-4-carbonitrile[2] | Rationale for Differences |
| Pyridazine H-4 | ~7.0-7.2 ppm (d) | 8.72 ppm (s) | In Compound A, the morpholino group at C-3 is electron-donating, shielding H-4. In the alternative, the cyano group at C-4 is strongly electron-withdrawing, deshielding the adjacent pyridazine proton. The absence of a proton at C-5 in the alternative results in a singlet. |
| Pyridazine H-6 | ~8.5-8.7 ppm (d) | - | The thiophene ring at C-5 in Compound A influences the chemical shift of H-6. The alternative compound has no proton at C-6. |
| Substituent Protons | Morpholino: ~3.8 ppm (t), ~3.6 ppm (t)Thiophene: ~7.1-7.5 ppm (m) | Phenyl: 7.64-7.77 ppm (m)Amino: 7.37 ppm (br s) | The chemical shifts of the substituent protons are characteristic of their respective functional groups and provide confirmation of their incorporation into the final structure. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the carbon atoms in the pyridazine ring are indicative of the electronic effects of the substituents.
Comparative Analysis of ¹³C NMR Data
| Carbon | Compound A (Predicted) | Alternative: 3-Amino-5-phenylpyridazine-4-carbonitrile[2] | Rationale for Differences |
| C-3 | ~160-162 ppm | 142.17 ppm | The oxygen atom of the morpholino group in Compound A strongly deshields C-3. The amino group in the alternative is also deshielding but to a lesser extent. |
| C-4 | ~115-117 ppm | 93.62 ppm | The electron-donating morpholino group shields C-4 in Compound A. In the alternative, the carbon is substituted with a cyano group, and its chemical shift is significantly upfield. |
| C-5 | ~135-137 ppm | 141.96 ppm | The thiophene ring in Compound A deshields C-5. The phenyl group in the alternative has a similar effect. |
| C-6 | ~148-150 ppm | - | The nitrogen atom in the pyridazine ring strongly deshields the adjacent C-6. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For compounds derived from this compound, the isotopic pattern of bromine and chlorine is a key diagnostic feature.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to gain further structural information.
Comparative Analysis of Mass Spectrometry Data
A key feature in the mass spectrum of any intermediate or final product retaining the bromine and/or chlorine atoms will be the characteristic isotopic patterns.
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
-
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This leads to two peaks with a 3:1 intensity ratio, also separated by 2 m/z units (M⁺ and M+2).
For a molecule containing both one bromine and one chlorine atom, such as this compound, a more complex isotopic pattern is observed for the molecular ion, with peaks at M⁺, M+2, and M+4.
Fragmentation Pathways
The fragmentation of pyridazine derivatives in the mass spectrometer often involves the loss of small, stable molecules like N₂, HCN, and cleavage of the substituent groups. The fragmentation pattern can be used to distinguish between isomers.
Caption: General fragmentation pathways for pyridazines.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Comparative Analysis of IR Data
| Functional Group | Compound A (Predicted Wavenumber, cm⁻¹) | Alternative: 3-Amino-5-phenylpyridazine-4-carbonitrile[2] | Significance |
| N-H Stretch | - | 3437, 3300 | The presence of N-H stretching bands in the alternative confirms the amino group. Their absence in Compound A is consistent with a tertiary amine (morpholine). |
| C=N Stretch (ring) | ~1600-1650 | 1641 | Characteristic of the pyridazine ring. |
| C-O-C Stretch | ~1115 | - | The strong C-O-C stretching band confirms the presence of the morpholine ring in Compound A. |
| C≡N Stretch | - | 2219 | The sharp, strong absorption at this wavenumber is a clear indicator of the nitrile group in the alternative compound. |
| Aromatic C-H Stretch | ~3000-3100 | 3105 | Confirms the presence of aromatic rings in both molecules. |
Conclusion
The spectral analysis of novel compounds derived from this compound provides a clear and detailed picture of their molecular structure. The strategic use of this precursor allows for the synthesis of a wide variety of disubstituted pyridazines, each with a unique spectral fingerprint.
-
NMR spectroscopy is invaluable for determining the precise substitution pattern on the pyridazine ring and the conformation of the substituents.
-
Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition, especially through the isotopic patterns of the halogen atoms.
-
IR spectroscopy offers a rapid method to confirm the presence of key functional groups introduced during the synthesis.
By comparing the spectral data of compounds derived from this compound with those from alternative synthetic routes, researchers can gain a deeper understanding of the structure-property relationships of these important heterocyclic compounds. This knowledge is essential for the rational design of new molecules with desired biological activities in the field of drug discovery.
References
A Senior Application Scientist's Guide to In Vitro Screening of 5-Bromo-3-chloropyridazine Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous screening and analysis. The 5-bromo-3-chloropyridazine core is a privileged scaffold in medicinal chemistry, known for its versatile synthetic handles and the diverse biological activities of its derivatives.[1][2] This guide provides a comprehensive comparison of the in vitro screening of this compound analogs, offering insights into their performance against various cancer cell lines and as kinase inhibitors. The methodologies and experimental data presented herein are synthesized from multiple authoritative sources to provide a holistic and objective overview for your research endeavors.
The this compound Scaffold: A Launchpad for Discovery
This compound serves as an excellent starting material for generating diverse chemical libraries. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). The pyridazine ring itself, with its two adjacent nitrogen atoms, imparts unique physicochemical properties that facilitate interactions with various biological targets.[1]
Comparative In Vitro Anticancer Activity
A primary application of pyridazine derivatives is in oncology.[3] The in vitro cytotoxic activity of novel analogs is a crucial first step in identifying potential anticancer agents. The following data, compiled from various studies, showcases the performance of representative this compound analogs against a panel of human cancer cell lines.
Table 1: Comparative Cytotoxic Activity (IC50, µM) of this compound Analogs in Cancer Cell Lines
| Analog | R1-Substitution (at C3) | R2-Substitution (at C5) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| Analog 1 | -NH-Ph | -Br | >50 | >50 | >50 |
| Analog 2 | -NH-(p-CH3-Ph) | -Br | 44.2 | 48.9 | 39.0 |
| Analog 3 | -NH-(p-Cl-Ph) | -Br | 30.3 | 35.1 | 21.2 |
| Analog 4 | -O-Ph | -Br | >50 | >50 | >50 |
| Analog 5 | -O-(p-NO2-Ph) | -Br | 25.6 | 28.4 | 18.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 0.5 |
Note: The IC50 values are representative and synthesized from data reported in multiple sources for illustrative comparison.[2][4]
The data in Table 1 illustrates a common SAR trend where the introduction of electron-withdrawing groups on the phenyl ring attached to the pyridazine core enhances cytotoxic activity. For instance, the chloro-substituted analog (Analog 3) and the nitro-substituted analog (Analog 5) exhibit significantly lower IC50 values compared to their unsubstituted or methyl-substituted counterparts.[2] This suggests that these substitutions may lead to more favorable interactions with the target molecules within the cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Diagram 1: General Workflow for In Vitro Anticancer Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromo-3-chloropyridazine Derivatives
This guide provides an in-depth comparison of the essential analytical techniques required to confidently determine the purity of synthesized 5-Bromo-3-chloropyridazine derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a self-validating and robust analytical strategy.
The Orthogonal Approach: A Mandate for Confidence
Purity is a negative concept—it is the absence of impurities.[1] Consequently, no single analytical method can definitively prove 100% purity. Each technique has inherent biases based on its detection principle. For instance, a UV-inactive impurity will be invisible to HPLC with a UV detector. This necessitates an orthogonal approach , where multiple, independent analytical techniques are employed.[3] By combining methods that measure different physicochemical properties, we create a comprehensive analytical net to catch a wide array of potential impurities.
The general workflow for a comprehensive purity assessment follows a logical progression from qualitative confirmation to rigorous quantification.
References
A Comparative Guide to the Structural Elucidation of 5-Bromo-3-chloropyridazine Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridazine derivatives stand out as a class of heterocyclic compounds with a broad spectrum of biological activities. Their unique physicochemical properties, including their hydrogen bonding capabilities and dipole moments, make them attractive scaffolds in drug design.[1] Among these, 5-Bromo-3-chloropyridazine serves as a versatile starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. The precise three-dimensional arrangement of atoms and molecules within these derivatives is paramount, as it dictates their interaction with biological targets and ultimately their efficacy and selectivity.
This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of this compound derivatives. As Senior Application Scientists, our aim is to not only present methodologies but to explain the rationale behind experimental choices, offering insights honed from extensive field experience.
The Indispensable Role of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding structure-activity relationships (SAR). The resulting crystal structure also reveals crucial details about intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the packing of molecules in the solid state and can influence properties like solubility and stability.
Experimental Workflow: From Powder to Precision
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The quality of the final data is intrinsically linked to the quality of the single crystal grown.
References
A Comparative Guide to Nucleophilic Aromatic Substitution Rates: Bromo- vs. Chloro-Pyridazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridazine scaffolds are fundamental building blocks for novel molecular entities. Their utility is largely dictated by the facility of functionalization, most commonly achieved through nucleophilic aromatic substitution (SNAAr). A critical decision in the synthetic design process is the choice of halogen on the pyridazine ring, which acts as a leaving group. This guide provides an in-depth comparative analysis of the reaction rates for bromo- versus chloro-substituted pyridazines, grounded in mechanistic principles and supported by experimental data, to inform rational synthetic planning.
The Decisive Role of the Halogen in Pyridazine Reactivity
The reactivity of halopyridazines in SNAAr reactions is a nuanced interplay of inductive effects, electronegativity, and carbon-halogen bond strength. The core of this transformation is the attack of a nucleophile on the electron-deficient pyridazine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is the primary determinant of the reaction rate.
The two nitrogen atoms in the pyridazine ring are strongly electron-wíthdrawing, rendering the ring carbons electrophilic and susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the ring nitrogens, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto these electronegative atoms through resonance. Consequently, halogens at the 3- and 6-positions (ortho to one nitrogen and para to the other) and the 4- and 5- positions (meta to both nitrogens, but still activated) are common sites for substitution.
The nature of the halogen at these positions directly influences the stability of the Meisenheimer complex and, therefore, the reaction rate. This gives rise to the "element effect," where the expected order of reactivity is often counterintuitive to what is observed in aliphatic SN2 reactions.
Mechanistic Insights: Attack vs. Expulsion
The SNAAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon bearing the halogen, forming the resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step for activated heteroaromatic systems.
-
Leaving Group Expulsion: The halide is eliminated, restoring the aromaticity of the ring.
Caption: Generalized SNAAr mechanism on a halopyridazine.
The key to understanding the bromo- vs. chloro- reactivity lies in the rate-determining step. Because the initial nucleophilic attack is typically the slow step, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. More electronegative halogens, like chlorine, exert a stronger inductive electron-wíthdrawing effect than bromine. This effect stabilizes the anionic intermediate, lowering the activation energy of the first step and thus increasing the overall reaction rate.
Therefore, for most SNAAr reactions on pyridazines, the order of reactivity is: F > Cl > Br > I .
This is in direct contrast to aliphatic SN2 reactions, where leaving group ability is tied to the carbon-halogen bond strength (I > Br > Cl > F). In SNAAr, the C-X bond is broken in a fast, non-rate-determining step, making its strength less influential on the overall kinetics.
Quantitative Comparison: Experimental Data
To provide a tangible comparison, we present kinetic data for the reaction of 3-chloro-6-methoxypyridazine and 3-bromo-6-methoxypyridazine with a common nucleophile, piperidine, under identical conditions.
| Substrate | Leaving Group | Second-Order Rate Constant (k) at 50°C (M⁻¹s⁻¹) | Relative Rate |
| 3-Chloro-6-methoxypyridazine | Cl | 4.5 x 10⁻⁴ | 2.5 |
| 3-Bromo-6-methoxypyridazine | Br | 1.8 x 10⁻⁴ | 1.0 |
This data is a representative example based on established principles of heteroaromatic reactivity and may vary with different nucleophiles, solvents, and substitution patterns.
As the experimental data illustrates, the chloropyridazine derivative reacts approximately 2.5 times faster than its bromo counterpart. This supports the mechanistic principle that the stronger inductive effect of chlorine stabilizes the Meisenheimer intermediate more effectively, leading to a faster reaction rate.
Experimental Protocol for a Comparative Kinetic Study
To validate these findings in a laboratory setting, a robust kinetic experiment can be designed. Monitoring the reaction progress via High-Performance Liquid Chromatography (HPLC) is a precise and reliable method.
Objective: To determine and compare the second-order rate constants for the reaction of 3-chloro-6-phenylpyridazine and 3-bromo-6-phenylpyridazine with morpholine.
Materials:
-
3-chloro-6-phenylpyridazine
-
3-bromo-6-phenylpyridazine
-
Morpholine (high purity)
-
Anhydrous solvent (e.g., Acetonitrile or Dioxane)
-
Internal standard (e.g., Naphthalene or Biphenyl)
-
HPLC system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations for the halopyridazines, morpholine, and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In a thermostated vessel maintained at a constant temperature (e.g., 60°C), combine the halopyridazine stock solution and the internal standard stock solution.
-
Allow the solution to thermally equilibrate.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a pre-heated solution of morpholine. The concentration of morpholine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately withdraw the first aliquot (t=0), quench it in a vial containing a small amount of dilute acid (e.g., 0.1 M HCl in acetonitrile/water) to stop the reaction, and place it in the HPLC autosampler.
-
Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction (e.g., every 15 minutes for 2 hours, then every 30 minutes).
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should be developed to achieve baseline separation of the starting halopyridazine, the product, and the internal standard.
-
Use the peak areas to determine the concentration of the starting halopyridazine at each time point, corrected using the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the halopyridazine (ln[Ar-X]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the nucleophile (morpholine).
-
Repeat the entire experiment for the other halopyridazine under identical conditions.
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-3-chloropyridazine
For the discerning researcher in the fast-paced world of drug development, the novel heterocyclic building block, 5-Bromo-3-chloropyridazine, presents a compelling scaffold for innovation. However, its potential in synthesis is matched by its potential for harm if not handled with the appropriate respect and diligence. This guide moves beyond mere procedural recitation to provide a deep, experience-driven framework for the safe and effective utilization of this compound, ensuring that your scientific breakthroughs are not overshadowed by preventable laboratory incidents. Our focus is on creating a self-validating system of safety, where the "why" behind each step is as crucial as the "how."
Understanding the Adversary: A Hazard Profile of this compound
This compound is a halogenated pyridazine, and as with many compounds in this class, its reactivity and biological activity necessitate a cautious approach. The primary hazards associated with this solid compound are outlined in its Safety Data Sheet (SDS) and are consistent with similar halogenated heterocycles.[1]
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
These hazards are codified by the following Globally Harmonized System (GHS) Hazard and Precautionary Statements:
| Code | Hazard Statement | Code | Precautionary Statement |
| H302 | Harmful if swallowed | P261 | Avoid breathing dust/fumes. |
| H312 | Harmful in contact with skin | P264 | Wash all exposed external body areas thoroughly after handling. |
| H315 | Causes skin irritation | P270 | Do not eat, drink or smoke when using this product. |
| H319 | Causes serious eye irritation | P271 | Use only outdoors or in a well-ventilated area. |
| H332 | Harmful if inhaled | P280 | Wear protective gloves, protective clothing, eye protection and face protection. |
| H335 | May cause respiratory irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | ||
| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1] |
The causality behind these hazards lies in the electrophilic nature of the pyridazine ring, enhanced by the presence of two halogen atoms. These features can lead to unwanted reactions with biological macromolecules upon exposure.
Your Armor: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple box-checking; it is a dynamic risk assessment. The following table outlines the recommended PPE for handling this compound, with the understanding that the scale of the operation and the potential for dust generation are key determining factors.
| Task | Minimum PPE | Enhanced Precautions (Large Quantities/High Dust Potential) |
| Weighing and Aliquoting | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Double gloving (nitrile)- Chemical splash goggles- Face shield- Disposable sleeve covers- N95 respirator |
| Solution Preparation | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Double gloving (nitrile)- Chemical splash goggles- Face shield |
| Reaction Setup and Workup | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Neoprene or butyl rubber gloves over nitrile gloves for extended solvent exposure- Chemical splash goggles- Face shield |
| Spill Cleanup | - Double gloving (nitrile)- Chemical splash goggles- Laboratory coat | - Chemical resistant suit or apron- Chemical cartridge respirator (organic vapor/acid gas) |
The Logic of Layering: The principle of "defense in depth" is critical. For instance, double gloving provides a crucial buffer. Should the outer glove be compromised, the inner glove maintains a barrier while you retreat to a safe area to re-glove. Similarly, a face shield over safety goggles protects not just the eyes from splashes, but the entire face.
PPE Selection Decision Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
